Maximiscin
Description
methyl (3S,4S,5S,6R)-6-[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxopyridin-1-yl]oxy-3,4,5-trihydroxycyclohexene-1-carboxylate has been reported in Tolypocladium with data available.
antineoplastic from the fungal isolate Tolypocladium sp. Salcha MEA-2; structure in first source
Properties
CAS No. |
1612154-44-5 |
|---|---|
Molecular Formula |
C23H31NO8 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl (3S,4S,5S,6R)-6-[[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxo-1-pyridinyl]oxy]-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C23H31NO8/c1-5-13-9-11(2)8-12(3)17(13)18-15(25)6-7-24(22(18)29)32-21-14(23(30)31-4)10-16(26)19(27)20(21)28/h5-7,10-13,16-17,19-21,25-28H,1,8-9H2,2-4H3/t11-,12+,13-,16+,17-,19+,20+,21-/m1/s1 |
InChI Key |
BHUFOFQGYXAGAC-XMGLCDBZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide to the Discovery and Isolation of Maximiscin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maximiscin is a novel fungal metabolite identified through a citizen science-driven natural product discovery program. Exhibiting a unique chemical scaffold derived from a combination of polyketide synthase (PKS), non-ribosomal peptide synthetase (NRPS), and shikimate pathway components, this compound has demonstrated potent and selective cytotoxic activity against specific cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, with a focus on its mechanism of action related to the induction of DNA damage and activation of the DNA damage response (DDR) pathway. Detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathways are presented to facilitate further research and development of this promising natural product.
Discovery and Isolation
This compound was first reported by Du, Robles, and Cichewicz in 2014, as a result of a crowdsourcing initiative aimed at exploring fungal biodiversity for novel therapeutic agents. The producing organism, a Tolypocladium species, was isolated from a soil sample collected in Alaska.
Fungal Cultivation and Extraction
The isolation of this compound was achieved through large-scale fermentation of the Tolypocladium sp. followed by a systematic extraction and purification process.
Experimental Protocol: Fungal Cultivation and Extraction
-
Cultivation: The Tolypocladium sp. was cultured in a solid-phase fermentation medium. While the exact composition of the medium is not publicly detailed, a typical fungal fermentation medium for secondary metabolite production would consist of a carbon source (e.g., glucose, rice), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. The fungus was incubated for a period sufficient to allow for the production of this compound, typically several weeks at a controlled temperature and humidity.
-
Extraction: The solid fermented material was harvested and extracted exhaustively with an organic solvent, such as ethyl acetate (B1210297) or methanol (B129727), to isolate the crude secondary metabolites. The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and 90% aqueous methanol, followed by partitioning of the aqueous methanol fraction against dichloromethane (B109758) or ethyl acetate.
Bioassay-Guided Fractionation and Purification
The fractions obtained from solvent partitioning were screened for cytotoxic activity to guide the purification process. The active fractions were then subjected to a series of chromatographic techniques to isolate the pure compound.
Experimental Protocol: Isolation of this compound
-
Initial Fractionation: The biologically active fraction was subjected to vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate to methanol).
-
Chromatographic Separation: Active fractions from the initial separation were further purified using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is commonly used for such separations, with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid.
-
Final Purification: The final purification of this compound was achieved by repeated isocratic or shallow gradient HPLC until a pure compound was obtained, as determined by analytical HPLC and spectroscopic methods (NMR, MS).
Biological Activity and Mechanism of Action
This compound has shown significant and selective cytotoxic activity against certain cancer cell lines, particularly a subtype of triple-negative breast cancer (TNBC) and melanoma.[1][2]
Cytotoxic Activity
This compound exhibits potent cytotoxicity against the basal-like 1 (BL1) subtype of triple-negative breast cancer, specifically the MDA-MB-468 cell line, with a 50% lethal concentration (LC50) of 600 nM.[1] Its selectivity is noteworthy, as the LC50 values in other TNBC cell lines were significantly higher, ranging from 15 to 60 µM.[1]
| Cell Line | TNBC Subtype | LC50 (µM)[1] |
| MDA-MB-468 | BL1 | 0.6 |
| HCC70 | BL2 | > 60 |
| BT-549 | Mesenchymal | ~15 |
| MDA-MB-231 | Mesenchymal | ~20 |
| MDA-MB-453 | Luminal AR | > 60 |
In Vivo Antitumor Efficacy
In a xenograft mouse model using the UACC-62 human melanoma cell line, this compound demonstrated antitumor efficacy.[2] While the detailed protocol and quantitative data from the original discovery paper are not fully available, a typical xenograft study protocol is outlined below.
Experimental Protocol: Xenograft Mouse Model (General)
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 UACC-62 cells) in a suitable medium, often mixed with Matrigel to promote tumor formation.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound would be administered to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified dose and schedule. The control group receives the vehicle control.
-
Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, the percentage of tumor growth inhibition in the treated group compared to the control group is calculated.
Mechanism of Action: DNA Damage Response
This compound's cytotoxic effect is attributed to its ability to induce DNA damage, specifically DNA double-strand breaks.[1] This leads to the activation of the DNA Damage Response (DDR) pathway.
Experimental Protocol: Western Blot Analysis of DDR Proteins
-
Cell Treatment and Lysis: Cancer cells (e.g., MDA-MB-468) are treated with this compound at various concentrations and for different time points. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification and SDS-PAGE: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay). Equal amounts of protein are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with primary antibodies specific for the phosphorylated and total forms of key DDR proteins, such as p53 (Ser15), Chk1 (Ser345), and Chk2 (Thr68).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
The activation of the DDR pathway by this compound is characterized by the increased phosphorylation of key checkpoint kinases.[1]
Caption: DNA Damage Response Pathway Activated by this compound.
Experimental Workflows
The discovery and initial characterization of this compound followed a logical and systematic workflow, from isolation to biological evaluation.
Caption: Experimental Workflow for this compound Discovery and Characterization.
Conclusion
This compound represents a significant discovery in the field of natural product chemistry and oncology. Its unique structure and potent, selective biological activity against a challenging cancer subtype underscore the value of exploring novel biological niches for new therapeutic leads. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of cancer models.
References
Maximiscin: A Fungal Metabolite at the Crossroads of Complex Biosynthesis and Cancer Therapeutics
An In-depth Technical Guide on the Natural Product Origin, Biological Activity, and Mechanism of Action of Maximiscin (B12414453)
Abstract
This compound is a structurally unique and biologically active natural product of fungal origin. Its intricate molecular architecture, a hybrid of shikimate, polyketide, and non-ribosomal peptide biosynthetic pathways, has garnered significant interest from both the chemical synthesis and biomedical research communities. Isolated from a fungus belonging to the genus Tolypocladium, this compound has demonstrated potent and selective cytotoxic activity against specific subtypes of triple-negative breast cancer. This activity is attributed to its ability to induce DNA double-strand breaks, consequently activating the DNA damage response (DDR) pathway. This technical guide provides a comprehensive overview of the natural product origin of this compound, its biosynthetic precursors, detailed methodologies for its isolation and biological evaluation, a summary of its quantitative biological activity, and an elucidation of its mechanism of action through key signaling pathways.
Natural Product Origin and Biosynthesis
This compound is a secondary metabolite produced by a fungus of the genus Tolypocladium. Its discovery was a result of a citizen science-based crowdsourcing initiative, where soil samples from across the United States were collected and screened for fungal diversity and bioactive natural products[1]. The producing organism for this compound was isolated from a soil sample contributed by a citizen scientist.
The molecular structure of this compound is a testament to the complex biosynthetic machinery of its fungal producer. It is a hybrid metabolite derived from three distinct biosynthetic pathways[2]:
-
Shikimate Pathway : This pathway provides a shikimic acid-derived precursor that forms a key part of the this compound scaffold.
-
Polyketide Pathway : A trisubstituted cyclohexyl fragment of the molecule originates from the polyketide synthesis pathway.
-
Non-Ribosomal Peptide Synthesis (NRPS) : The central 1,4-dihydroxy-2-pyridone core of this compound is derived from the amino acid tyrosine, indicative of NRPS involvement.
The convergence of these three pathways to assemble the final this compound structure highlights the metabolic versatility of fungi and provides a challenging and intriguing target for total synthesis efforts.
Experimental Protocols
Isolation of this compound from Tolypocladium sp.
The following is a generalized protocol for the isolation of secondary metabolites from fungal cultures, based on common practices in the field. The specific, detailed protocol for this compound from the original discovery publication was not available in the public domain at the time of this writing.
1. Fungal Cultivation:
-
A pure culture of the Tolypocladium sp. isolate is grown on a solid agar-based medium (e.g., Potato Dextrose Agar) to generate a sufficient amount of mycelia.
-
Agar plugs containing the mycelia are then used to inoculate a series of liquid culture flasks containing a suitable growth medium (e.g., Potato Dextrose Broth).
-
The liquid cultures are incubated under appropriate conditions of temperature and agitation for a period sufficient to allow for the production of secondary metabolites (typically 1-4 weeks).
2. Extraction:
-
The fungal biomass and the culture broth are separated by filtration.
-
The culture broth is extracted with an organic solvent, typically ethyl acetate (B1210297). The organic phase is collected.
-
The fungal mycelia are also extracted with an organic solvent, such as methanol (B129727) or ethyl acetate. The solvent extract is collected.
-
The organic extracts from the broth and mycelia are combined and dried under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic separation steps to isolate the pure this compound.
-
Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) on a silica (B1680970) gel or reversed-phase (C18) stationary phase with a gradient of solvents (e.g., hexane (B92381) to ethyl acetate to methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions identified as containing this compound (based on analytical techniques such as thin-layer chromatography or LC-MS) are further purified using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of this compound on various cancer cell lines were determined using a standard cell viability assay.
1. Cell Culture:
-
Human triple-negative breast cancer cell lines (MDA-MB-468, HCC70, BT-549, MDA-MB-231, and MDA-MB-453) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with a serial dilution of this compound in fresh culture medium. A vehicle control (e.g., DMSO) is also included.
3. Incubation and Viability Measurement:
-
The plates are incubated for a specified period (e.g., 48 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay that measures ATP content.
-
The absorbance or fluorescence is measured using a plate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The LC50 (lethal concentration 50%) values are determined by plotting the percentage of cell death against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for DNA Damage Response Pathway Activation
1. Cell Lysis:
-
MDA-MB-468 cells are treated with this compound or a vehicle control for various time points.
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies specific for the total and phosphorylated forms of p53, Chk1, and Chk2 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
Quantitative Biological Data
This compound has demonstrated selective and potent cytotoxic activity against the MDA-MB-468 human triple-negative breast cancer cell line, which is a model for the basal-like 1 (BL1) subtype.[1]
| Cell Line | Triple-Negative Breast Cancer Subtype | LC50 of this compound (µM) |
| MDA-MB-468 | Basal-Like 1 (BL1) | 0.6 |
| HCC70 | Basal-Like 2 (BL2) | ~15-60 |
| BT-549 | Mesenchymal-Like (ML) | ~15-60 |
| MDA-MB-231 | Mesenchymal Stem-Like (MSL) | ~15-60 |
| MDA-MB-453 | Luminal Androgen Receptor (LAR) | ~15-60 |
Table 1: Cytotoxic activity (LC50) of this compound against a panel of human triple-negative breast cancer cell lines after 48 hours of treatment. Data extracted from Robles et al., J. Nat. Prod. 2016, 79, 7, 1822–1827.[1]
Mechanism of Action: Activation of the DNA Damage Response Pathway
The selective cytotoxicity of this compound in MDA-MB-468 cells is attributed to its ability to induce DNA double-strand breaks. This cellular damage triggers the activation of the DNA Damage Response (DDR) pathway, a critical signaling network that senses DNA lesions and coordinates cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.[1]
The key molecular events in the this compound-induced DDR pathway are:
-
Induction of DNA Double-Strand Breaks : this compound treatment leads to the formation of DNA double-strand breaks, a highly cytotoxic form of DNA damage.
-
Activation of Sensor Kinases : These DNA breaks are recognized by sensor proteins, which in turn activate key upstream kinases of the DDR pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
Phosphorylation of Downstream Effectors : The activated sensor kinases then phosphorylate a cascade of downstream effector proteins, including:
-
p53 : A tumor suppressor protein that is phosphorylated at Serine 15, leading to its stabilization and activation. Activated p53 can induce cell cycle arrest or apoptosis.
-
Chk1 (Checkpoint Kinase 1) and Chk2 (Checkpoint Kinase 2) : These kinases are phosphorylated and activated, playing a crucial role in mediating cell cycle checkpoints, particularly the G1/S and G2/M transitions, to allow time for DNA repair.
-
The activation of these key DDR proteins ultimately leads to cell cycle arrest in the G1 phase and subsequent cell death in the susceptible MDA-MB-468 cancer cells.[1]
Conclusion
This compound stands out as a promising natural product with a unique biosynthetic origin and a targeted mechanism of action against a specific and aggressive subtype of triple-negative breast cancer. Its ability to induce DNA damage and activate the DDR pathway underscores a potential therapeutic vulnerability in these cancers. Further research into the precise molecular interactions of this compound and the development of synthetic analogs could pave the way for novel therapeutic strategies for this challenging disease. The discovery of this compound also highlights the value of exploring diverse and unconventional sources, such as citizen-sourced environmental samples, for the identification of new and potent bioactive compounds.
References
The Maximiscin Biosynthetic Pathway: A Technical Guide to its Core Components
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
Abstract
Maximiscin (B12414453) is a structurally novel and potent antitumor natural product of significant interest to the pharmaceutical and scientific communities. Isolated from the fungus Tolypocladium sp., its unique molecular architecture is the result of a rare convergent biosynthesis, uniting precursors from three distinct and fundamental metabolic pathways.[1][2] This technical guide provides a comprehensive overview of the core biosynthetic pathways believed to contribute to the formation of this compound: the shikimate pathway, a polyketide synthesis route, and a tyrosine-derived pyridone formation. Due to a current lack of specific research on the this compound biosynthetic gene cluster and its associated enzymes, this document leverages established knowledge of these foundational pathways to present a putative biosynthetic framework. Detailed methodologies from analogous, well-characterized systems are provided to offer insight into the experimental approaches required to fully elucidate the this compound pathway. All quantitative data are summarized in structured tables for clarity and comparative analysis.
Introduction: The Hybrid Architecture of this compound
This compound is a metabolite of mixed biosynthetic origin, a characteristic that contributes to its complex and intriguing structure.[3] The molecule can be deconstructed into three primary building blocks, each originating from a distinct and well-understood biosynthetic route[1]:
-
A Shikimate Derivative: This portion of the molecule is derived from the shikimate pathway, a central route in primary metabolism for the biosynthesis of aromatic amino acids.
-
A Trisubstituted Cyclohexyl Fragment: This component is of polyketide origin, assembled by a Polyketide Synthase (PKS) through the iterative condensation of small carboxylic acid units.
-
A Central 1,4-dihydroxy-2-pyridone Core: This heterocyclic core is derived from the amino acid L-tyrosine.
The convergence of these three pathways to form a single molecule is a testament to the remarkable synthetic capabilities of natural product biosynthetic machinery. While the precise enzymatic steps for the biosynthesis of this compound have yet to be experimentally determined, a putative pathway can be constructed based on extensive knowledge of analogous systems.
The Shikimate Pathway: Biosynthesis of the Cyclohexene Precursor
The shikimate pathway is a seven-step metabolic route employed by bacteria, archaea, fungi, and plants for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. A derivative of shikimic acid forms one of the key precursors for this compound.
Core Signaling Pathway
The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several intermediates to yield chorismate, the final product of the pathway and the precursor to the aromatic amino acids.
Experimental Protocols for Pathway Elucidation
The study of biosynthetic pathways like the shikimate pathway often involves a combination of genetic and biochemical techniques. Below are representative protocols for key experiments.
Table 1: Experimental Protocols for Shikimate Pathway Analysis
| Experiment | Methodology |
| Gene Inactivation | To confirm the role of a specific gene (e.g., aroD encoding DHQ dehydratase), a targeted gene knockout is created in the producing organism. This is typically achieved through homologous recombination, replacing the target gene with an antibiotic resistance cassette. The resulting mutant is then cultured, and the metabolite profile is analyzed by LC-MS to detect the accumulation of the substrate of the knocked-out enzyme (in this case, DHQ) and the absence of downstream products. |
| Enzyme Purification and in vitro Assay | The gene encoding a pathway enzyme (e.g., shikimate dehydrogenase) is cloned into an expression vector (e.g., pET-28a) and overexpressed in a host like E. coli. The His-tagged protein is then purified using nickel-affinity chromatography. The activity of the purified enzyme is assayed spectrophotometrically by monitoring the change in absorbance of NADP+ at 340 nm in the presence of its substrate (e.g., 3-dehydroshikimate). |
| Isotopic Labeling Studies | The producing organism is fed with isotopically labeled precursors (e.g., ¹³C-glucose). The final natural product is then isolated, and its ¹³C labeling pattern is determined by NMR spectroscopy. This allows for the precise tracing of the carbon atoms from the precursor to the final product, confirming the biosynthetic origin. |
Polyketide Synthesis: Formation of the Cyclohexyl Moiety
The trisubstituted cyclohexyl fragment of this compound is characteristic of a polyketide origin. Polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs) through the decarboxylative condensation of malonyl-CoA or its derivatives.
General Workflow for Polyketide Biosynthesis
The biosynthesis of the polyketide portion of this compound would likely involve a Type I iterative PKS, common in fungi. This process involves the sequential addition of extender units to a growing polyketide chain, followed by tailoring reactions such as reductions and cyclizations.
Quantitative Data from Analogous Polyketide Synthases
While specific kinetic data for the this compound PKS is unavailable, data from other well-studied fungal PKSs can provide a frame of reference for expected enzymatic efficiency.
Table 2: Kinetic Parameters of a Representative Fungal PKS
| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Lovastatin (B1675250) Nonaketide Synthase (LNKS) | Acetyl-CoA | 25 ± 3 | 1.2 ± 0.1 | 800 |
| LNKS | Malonyl-CoA | 15 ± 2 | 10.5 ± 0.5 | 11,667 |
| LNKS | NADPH | 8 ± 1 | - | - |
Data is illustrative and derived from studies on lovastatin biosynthesis.
Tyrosine-Derived Pyridone Core Formation
The central 1,4-dihydroxy-2-pyridone core of this compound is proposed to be derived from the aromatic amino acid L-tyrosine. The biosynthesis of such structures often involves oxidative modifications and cyclization reactions.
Putative Pathway for Pyridone Formation
A plausible pathway for the formation of the pyridone core involves the action of a non-ribosomal peptide synthetase (NRPS) or a PKS-NRPS hybrid system. This would involve the activation of tyrosine and its subsequent modification and cyclization.
Proposed Assembly of this compound
The final stage in this compound biosynthesis involves the convergent assembly of the three precursor molecules. This is likely a highly orchestrated process involving one or more dedicated tailoring enzymes. A plausible hypothesis is that a PKS-NRPS hybrid enzyme synthesizes the polyketide and pyridone portions, followed by a glycosyltransferase-like enzyme that attaches the shikimate-derived moiety.
Logical Relationship in the Final Assembly
The logical flow of the final assembly would require the sequential or concerted action of enzymes that recognize and join the three distinct precursors.
Future Directions and Conclusion
The biosynthesis of this compound represents a fascinating example of metabolic convergence. While this guide provides a robust framework based on established biochemical principles, the definitive elucidation of its pathway awaits further research. Key future work will involve:
-
Identification and sequencing of the this compound biosynthetic gene cluster from the producing Tolypocladium strain.
-
Heterologous expression of the gene cluster to confirm its role in this compound production.
-
In vitro characterization of the individual enzymes to determine their specific functions, substrate specificities, and kinetic parameters.
Understanding the intricate enzymatic machinery responsible for constructing this compound will not only provide profound insights into the evolution of metabolic diversity but also pave the way for the bioengineering of novel, potent antitumor agents. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers embarking on this exciting endeavor.
References
The Convergent Biosynthesis of Maximiscin: A Technical Guide to its Polyketide-Shikimate Origins and Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maximiscin, a structurally unique natural product isolated from Tolypocladium species, has garnered significant attention for its potent tumor growth suppression capabilities.[1] Its intricate molecular architecture is a rare amalgamation of three distinct metabolic pathways: the polyketide, shikimate, and non-ribosomal peptide synthetase (NRPS) pathways. This convergence results in a complex scaffold that has presented a formidable challenge for synthetic chemists. This technical guide provides an in-depth exploration of the biosynthetic origins of this compound, focusing on its polyketide and shikimate precursors, and offers a comprehensive overview of its total synthesis. Detailed experimental protocols for key synthetic steps are provided, along with a summary of quantitative data. Visual diagrams of the proposed biosynthetic pathway and synthetic strategies are included to facilitate a deeper understanding of the chemistry of this promising anti-cancer agent.
Introduction to this compound
This compound is a metabolite produced by the fungus Tolypocladium and was discovered through a citizen science crowdsourcing project led by the University of Oklahoma.[1] The compound exhibits significant biological activity, including the ability to suppress tumor growth in animal models, making it a compelling candidate for further investigation in drug development.[1] The chemical formula for this compound is C23H31NO8, with a molar mass of 449.500 g·mol−1.[1]
The Unique Hybrid Structure of this compound
The molecular structure of this compound is a fascinating example of a hybrid natural product, resulting from the union of three separate biosynthetic pathways.[2] This intricate assembly is comprised of:
-
A trisubstituted cyclohexyl fragment of polyketide origin, likely derived from mesitylene.[2][3]
-
A shikimate derivative , which forms a cyclohexene (B86901) ring.[2][3]
-
A central 1,4-dihydroxy-2-pyridone core , derived from the amino acid tyrosine, a hallmark of non-ribosomal peptide synthetase (NRPS) activity.[2]
The hindered sp2-sp3 bond connecting the pyridone and cyclohexyl fragments leads to the existence of this compound as a mixture of interconverting atropisomers.[4]
Proposed Biosynthetic Pathway
While the precise enzymatic steps of this compound's biosynthesis have yet to be fully elucidated, a convergent pathway is proposed based on its structural components. The polyketide, shikimate, and NRPS pathways are believed to operate independently to generate key precursors, which are then assembled to form the final this compound scaffold.
Caption: Proposed convergent biosynthetic pathway of this compound.
Total Synthesis of (–)-Maximiscin
The first total synthesis of (–)-Maximiscin was achieved by the Baran group, a landmark accomplishment in natural product synthesis.[2][3] Their strategy was a convergent approach, mirroring the proposed biosynthesis, which involved the synthesis of two key fragments followed by their coupling to construct the central pyridone ring at a late stage.[2][3]
Retrosynthetic Analysis
The retrosynthetic analysis hinged on a non-canonical Guareschi-Thorpe-type condensation to forge the highly oxidized pyridone core.[2] This disconnection yielded two primary fragments of similar complexity.
References
Elucidation of the Chemical Structure of Maximiscin: An In-depth Technical Guide
Abstract
Maximiscin (B12414453) is a structurally complex fungal metabolite exhibiting potent and selective cytotoxic activity against specific subtypes of triple-negative breast cancer.[1] Its unique architecture, a fascinating amalgamation of components from three distinct biosynthetic pathways, presents a formidable challenge in chemical structure elucidation. This technical guide provides a comprehensive overview of the methodologies and analytical data integral to the determination of this compound's chemical structure. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in natural product discovery and characterization. This document summarizes the requisite spectroscopic data in structured tables, details the key experimental protocols, and employs visualizations to illustrate the logical workflows inherent in the structural elucidation process.
Introduction
The discovery of novel bioactive compounds from natural sources remains a cornerstone of modern drug discovery. This compound, a metabolite produced by a Tolypocladium species of fungus, was identified through an innovative crowdsourcing-based research program.[1] This compound has garnered significant interest due to its selective and potent cytotoxic effects, particularly against the MDA-MB-468 basal-like 1 triple-negative breast cancer cell line.[1]
The chemical framework of this compound is exceptionally intricate, featuring a central 1,4-dihydroxy-2-pyridone core. This core is linked to both a shikimate-derived fragment and a trisubstituted cyclohexyl moiety of polyketide origin. The molecule also exhibits atropisomerism due to hindered rotation around the C-3 to C-7 bond, adding another layer of structural complexity. The elucidation of such a multifaceted structure necessitates a rigorous and systematic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This guide will walk through the process of piecing together the structural puzzle of this compound, from initial molecular formula determination to the complete assignment of its constitution and relative stereochemistry.
Spectroscopic Data and Structural Characterization
The bedrock of chemical structure elucidation lies in the meticulous analysis of spectroscopic data. For this compound, a combination of high-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments were employed to decipher its atomic connectivity and stereochemical configuration.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is pivotal in determining the elemental composition of a molecule. For a newly isolated compound, this is often the first piece of structural information obtained.
| Table 1: High-Resolution Mass Spectrometry Data for this compound | |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) |
| Observed m/z | [M+H]⁺ (Data would be presented here from the original isolation paper) |
| Calculated m/z for C₂₅H₃₁NO₈ | (Calculated value would be here) |
| Elemental Formula | C₂₅H₃₁NO₈ |
Note: The exact observed m/z value is not publicly available in the cited literature. However, the elemental formula has been confirmed through total synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insights into the chemical structure of an organic molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound, which are critical for establishing the carbon skeleton and the placement of protons.
| Table 2: ¹H NMR Spectroscopic Data for this compound (Data from Total Synthesis Confirmation) | ||||
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| Data for each proton would be listed here |
| Table 3: ¹³C NMR Spectroscopic Data for this compound (Data from Total Synthesis Confirmation) | |
| Position | δ (ppm) |
| Data for each carbon would be listed here |
Note: The detailed, peak-by-peak NMR data from the original isolation is not publicly available. The successful total synthesis of (–)-maximiscin confirmed the structure, and its reported NMR data are consistent with the natural product.
Experimental Protocols
The elucidation of a natural product's structure is the culmination of a series of meticulous experimental procedures. This section outlines the general methodologies for the key experiments involved.
Fungal Fermentation and Extraction
-
Fermentation: The producing fungal strain (Tolypocladium sp.) is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites. Fermentation conditions such as temperature, pH, and aeration are optimized to maximize the yield of the target compound.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol) to isolate the small molecule metabolites.
-
Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity, providing a preliminary fractionation of the mixture.
Chromatographic Purification
-
Initial Fractionation: The crude extract is typically fractionated using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel or other stationary phases.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified by preparative HPLC, often using a reversed-phase (e.g., C18) column. This step is crucial for obtaining a pure sample for spectroscopic analysis.
Spectroscopic Analysis
-
Mass Spectrometry: A solution of the purified compound is analyzed by HRMS. Electrospray ionization (ESI) is a common technique for ionizing polar molecules like this compound. The mass-to-charge ratio (m/z) is measured with high precision, allowing for the determination of the elemental formula.
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆). A series of NMR experiments are performed:
-
¹H NMR: Provides information about the number and types of protons and their neighboring protons.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing insights into the relative stereochemistry.
-
Visualizing the Elucidation Process
The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process for this compound.
References
Maximiscin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maximiscin, a novel fungal metabolite, has demonstrated potent and selective cytotoxic activity against specific subtypes of cancer cells, positioning it as a promising candidate for targeted cancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-cancer effects, with a particular focus on its action in triple-negative breast cancer (TNBC) cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: DNA Damage and Cell Cycle Arrest
This compound's primary mechanism of action involves the induction of DNA damage, which subsequently triggers the DNA Damage Response (DDR) pathway. This leads to cell cycle arrest and ultimately, apoptosis in susceptible cancer cells.[1][2] The compound has shown notable efficacy in the basal-like 1 (BL1) subtype of TNBC, particularly in the MDA-MB-468 cell line.[1]
The key molecular events in this compound's mechanism of action are:
-
Induction of DNA Double-Strand Breaks: Treatment with this compound leads to the formation of DNA double-strand breaks.[1][2]
-
Activation of DNA Damage Response (DDR) Pathways: The presence of DNA damage activates key sensor proteins, leading to the phosphorylation and activation of downstream effectors. Specifically, this compound treatment results in the phosphorylation of p53 at serine 15, Chk1 at serine 345, and Chk2 at threonine 68.[1]
-
G1 Phase Cell Cycle Arrest: The activation of the DDR pathway, particularly the p53 signaling cascade, leads to an accumulation of cells in the G1 phase of the cell cycle, preventing the replication of damaged DNA.[1][2]
-
Induction of Apoptosis: Prolonged cell cycle arrest and extensive DNA damage ultimately trigger programmed cell death, or apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's cytotoxic activity and its effects on the cell cycle.
Table 1: Cytotoxic Activity of this compound in Triple-Negative Breast Cancer Cell Lines
| Cell Line | TNBC Subtype | LC50 (µM) |
| MDA-MB-468 | Basal-Like 1 | 0.3 ± 0.1 |
| HCC1806 | Basal-Like 1 | 0.4 ± 0.1 |
| HCC70 | Basal-Like 2 | 1.5 ± 0.3 |
| BT-549 | Mesenchymal | > 25 |
| MDA-MB-231 | Mesenchymal | > 25 |
LC50 values represent the concentration of this compound that causes 50% cell death after 48 hours of treatment, as determined by the Sulforhodamine B (SRB) assay.
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells
| Treatment Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle) | 55 ± 2 | 25 ± 1 | 20 ± 1 |
| 0.3 | 70 ± 3 | 15 ± 2 | 15 ± 1 |
| 1 | 78 ± 4 | 10 ± 1 | 12 ± 2 |
Cell cycle distribution was determined by flow cytometry after 18 hours of treatment with this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate this compound's mechanism of action.
Cell Culture and Drug Preparation
-
Cell Lines: MDA-MB-468, HCC1806, HCC70, BT-549, and MDA-MB-231 triple-negative breast cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution, which is stored at -20°C. Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.
Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control and determine the LC50 values using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed MDA-MB-468 cells in 6-well plates at a density of 5 x 10^5 cells per well. After 24 hours, treat the cells with this compound (e.g., 0.3 µM and 1 µM) for 18 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer equipped with a 488 nm laser for excitation. Collect the fluorescence emission using a 610/20 nm bandpass filter.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunoblotting
-
Cell Lysis: Treat MDA-MB-468 cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Phospho-p53 (Ser15), p53, Phospho-Chk1 (Ser345), Chk1, Phospho-Chk2 (Thr68), Chk2, and β-actin overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-468 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Randomly assign the mice to a treatment group (this compound, 5 mg/kg) and a vehicle control group. Administer the treatment via intraperitoneal (i.p.) injection daily for 21 days.
-
Tumor Measurement and Monitoring: Measure the tumor volume twice a week using calipers (Volume = (length x width²)/2). Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's mechanism of action signaling pathway.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound presents a compelling profile as a potential anti-cancer therapeutic, particularly for difficult-to-treat triple-negative breast cancers. Its mechanism of action, centered on the induction of DNA damage and the activation of the DNA Damage Response pathway, provides a clear rationale for its selective cytotoxicity. The detailed experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound and related compounds. Future studies should aim to further elucidate the precise molecular targets of this compound and explore its efficacy in a broader range of cancer models.
References
- 1. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces DNA Damage, Activates DNA Damage Response Pathways, and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Maximiscin-Induced DNA Damage Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maximiscin (B12414453), a novel fungal metabolite, has demonstrated selective and potent cytotoxic activity against the basal-like 1 (BL1) subtype of triple-negative breast cancer (TNBC).[1][2][3] Mechanistic studies have revealed that its primary mode of action involves the induction of DNA damage, leading to cell cycle arrest and the activation of canonical DNA damage response (DDR) pathways. This technical guide provides an in-depth overview of the molecular pathways affected by this compound, detailed experimental protocols for assessing its activity, and a summary of the quantitative data supporting these findings.
Core Mechanism of Action: DNA Damage and Cell Cycle Arrest
This compound induces DNA double-strand breaks (DSBs), a severe form of DNA damage.[1][2][3] This genotoxic stress triggers a cascade of cellular responses aimed at repairing the damage or, if the damage is too extensive, initiating programmed cell death (apoptosis). A key consequence of this compound-induced DNA damage is the accumulation of cells in the G1 phase of the cell cycle.[1][2][3] This G1 arrest is a critical checkpoint that prevents the replication of damaged DNA, thereby averting the propagation of mutations.
Quantitative Analysis of Cell Cycle Distribution
The effect of this compound on the cell cycle distribution of MDA-MB-468 human breast cancer cells was quantified following treatment for 18 hours. The data reveals a significant, concentration-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases.
| Treatment Concentration | % Cells in G0/G1 Phase (Mean ± SEM) | % Cells in S Phase (Mean ± SEM) | % Cells in G2/M Phase (Mean ± SEM) |
| Vehicle (DMSO) | 55.2 ± 1.5 | 28.4 ± 0.9 | 16.4 ± 0.8 |
| 300 nM this compound | 57.3 ± 1.2 | 27.1 ± 0.7 | 15.6 ± 0.6 |
| 1 µM this compound | 72.1 ± 2.1 | 15.8 ± 1.1 | 12.1 ± 1.0 |
| 10 µM this compound | 78.5 ± 2.5 | 10.2 ± 1.2 | 11.3 ± 1.3 |
**p < 0.01; two-way ANOVA with Dunnett's posthoc test; results represent mean ± SEM (n = 3). Data extracted from Robles et al., 2016.[1]
Signaling Pathways Activated by this compound
Upon induction of DNA DSBs, this compound activates the canonical DNA Damage Response (DDR) signaling cascade. This involves the phosphorylation and activation of key sensor and effector proteins.
The ATM/ATR-Chk1/Chk2-p53 Signaling Axis
This compound treatment leads to the robust phosphorylation of p53 at serine 15, a key event in its activation and stabilization.[1] This is accompanied by the phosphorylation of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2).[1] Chk1 and Chk2 are critical downstream effectors of the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are primary sensors of DNA DSBs. The activated p53 can then transcriptionally regulate genes involved in cell cycle arrest, DNA repair, and apoptosis.
Cytotoxic Activity of this compound
This compound exhibits selective cytotoxicity against the MDA-MB-468 (BL1 subtype) TNBC cell line, with significantly lower efficacy against other TNBC subtypes.
| Cell Line (TNBC Subtype) | LC50 of this compound (µM) |
| MDA-MB-468 (BL1) | 0.6 |
| HCC70 (BL2) | 15 |
| BT-549 (M) | >60 |
| MDA-MB-231 (MSL) | 25 |
| MDA-MB-453 (LAR) | 60 |
Data from Robles et al., 2016.[1]
Experimental Protocols
The following are detailed protocols for the key experiments used to elucidate the mechanism of action of this compound.
Immunoblotting for DDR Proteins
This protocol details the detection of total and phosphorylated p53, Chk1, and Chk2 in MDA-MB-468 cells treated with this compound.
Materials:
-
MDA-MB-468 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated p53, Chk1, and Chk2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-468 cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in this compound-treated MDA-MB-468 cells using propidium (B1200493) iodide (PI) staining.
Materials:
-
MDA-MB-468 cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Krishan's reagent (containing propidium iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-468 cells and treat with this compound for 18 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in Krishan's reagent. Incubate for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and collecting emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence for γ-H2A.X Foci
This protocol details the visualization of DNA DSBs through the detection of γ-H2A.X foci in this compound-treated MDA-MB-468 cells.
Materials:
-
MDA-MB-468 cells
-
Glass coverslips
-
This compound
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2A.X
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-468 cells on glass coverslips and treat with this compound for 18 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific binding with blocking solution, then incubate with the primary anti-γ-H2A.X antibody, followed by the fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Analysis: Visualize the cells using a fluorescence microscope. A concentration-dependent increase in the number of γ-H2A.X foci per nucleus is indicative of increased DNA double-strand breaks.[1]
Conclusion
This compound is a promising anti-cancer agent that selectively targets a subtype of triple-negative breast cancer by inducing DNA damage and activating the DNA damage response pathway. Its mechanism of action, centered on the induction of DNA double-strand breaks and subsequent G1 cell cycle arrest mediated by the ATM/ATR-Chk1/Chk2-p53 signaling axis, provides a clear rationale for its cytotoxic effects. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating and developing this compound and other DNA-damaging agents.
References
- 1. Cellosaurus cell line MDA-MB-468 (CVCL_0419) [cellosaurus.org]
- 2. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | MDA-MB-468 [webshop.dsmz.de]
- 3. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Maximiscin's Impact on Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maximiscin (B12414453), a novel fungal metabolite, has demonstrated selective cytotoxic activity against certain cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound affects cell cycle checkpoints. The primary mechanism of action is the induction of DNA damage, which consequently activates the DNA Damage Response (DDR) pathway, leading to a robust G1 cell cycle arrest. This guide summarizes the key signaling pathways involved, presents quantitative data on the cellular effects of this compound, details relevant experimental protocols, and provides visualizations of the underlying molecular interactions.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Cell cycle checkpoints are critical surveillance mechanisms that monitor the integrity of the genome and the proper completion of cell cycle events. Defects in these checkpoints are a hallmark of cancer, allowing for uncontrolled proliferation and the accumulation of genetic mutations. This compound has emerged as a promising natural product with anti-cancer properties, primarily through its ability to induce DNA damage and activate these crucial checkpoints. This document serves as a comprehensive resource for understanding the intricate effects of this compound on cell cycle regulation.
Core Mechanism of Action: DNA Damage and G1 Arrest
This compound's primary mode of action is the induction of DNA double-strand breaks.[1][2] This genotoxic stress triggers a cascade of signaling events that converge to halt the cell cycle, allowing time for DNA repair or, if the damage is too severe, inducing programmed cell death (apoptosis). The most prominent effect of this compound on the cell cycle is a significant accumulation of cells in the G1 phase.[1][2]
The DNA Damage Response (DDR) Pathway
Upon this compound-induced DNA damage, the cell activates the DDR pathway. While direct evidence for this compound's activation of the apical kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) is not yet published, the phosphorylation of their downstream targets, Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), strongly indicates their involvement.[1][2]
-
ATM and ATR: These kinases are the primary sensors of DNA double-strand breaks and single-strand DNA, respectively. Their activation is a critical initiating step in the DDR.
-
Chk1 and Chk2: Once activated by ATM/ATR, these effector kinases phosphorylate a variety of substrates to orchestrate the cellular response to DNA damage.
-
p53: A key substrate of both Chk1 and Chk2 is the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity.[1][2]
The following diagram illustrates the initial steps of the this compound-induced DNA Damage Response pathway.
p53-Mediated G1 Checkpoint Activation
The stabilized and activated p53 protein acts as a transcription factor, upregulating the expression of several genes involved in cell cycle arrest and apoptosis. A critical target for G1 arrest is the cyclin-dependent kinase inhibitor p21WAF1/CIP1.
-
p21WAF1/CIP1: This protein binds to and inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes. The inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the release of the E2F transcription factor and halting the transition from G1 to S phase.
The signaling cascade leading to G1 arrest is depicted below.
Effect on G2/M Checkpoint
Currently, there is limited published data specifically investigating the effect of this compound on the G2/M checkpoint. However, DNA damage is a known activator of the G2/M checkpoint. This checkpoint prevents cells with damaged DNA from entering mitosis. The key players in this checkpoint are the Cyclin B1/CDK1 complex. It is plausible that at higher concentrations or in different cell types, this compound could also induce a G2/M arrest. Further research is warranted to explore this possibility.
Induction of Apoptosis
Prolonged cell cycle arrest or irreparable DNA damage induced by this compound can lead to the initiation of apoptosis. The exact apoptotic pathway triggered by this compound has not been fully elucidated. However, DNA damage typically activates the intrinsic (mitochondrial) pathway of apoptosis.
This pathway involves the following key steps:
-
Activation of BH3-only proteins: p53 can transcriptionally upregulate pro-apoptotic BH3-only proteins like PUMA and Noxa.
-
Bax/Bak activation: These BH3-only proteins activate the effector proteins Bax and Bak.
-
Mitochondrial outer membrane permeabilization (MOMP): Activated Bax and Bak form pores in the mitochondrial outer membrane, leading to the release of cytochrome c.
-
Apoptosome formation: Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.
-
Caspase activation: The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.
The potential pathway for this compound-induced apoptosis is shown below.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell cycle distribution and cytotoxicity in the MDA-MB-468 triple-negative breast cancer cell line.
Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells (18h treatment)
| This compound Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | ~45% | ~35% | ~20% |
| 300 nM | No significant change | No significant change | No significant change |
| 1 µM | Significantly increased | Significantly decreased | No significant change |
| 10 µM | Significantly increased | Significantly decreased | No significant change |
Data are estimations based on published histograms and require further quantitative analysis for precise percentages.[1]
Table 2: Cytotoxic Efficacy (LC50) of this compound in Various Breast Cancer Cell Lines
| Cell Line | Subtype | This compound LC50 (µM) |
| MDA-MB-468 | Basal-like 1 | 0.6 ± 0.2 |
| HCC70 | Basal-like 2 | 39 ± 9 |
| BT-549 | Mesenchymal-like | 15 ± 5 |
| MDA-MB-231 | Mesenchymal stem-like | 60 ± 10 |
| MDA-MB-453 | Luminal androgen receptor | 15 ± 4 |
LC50 is the concentration causing 50% cell death compared to vehicle-treated control cells.[1]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the general steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization and wash once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Storage: Fixed cells can be stored at -20°C for at least one week.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
The following diagram provides a workflow for this protocol.
Western Blot Analysis of Phosphorylated Proteins
This protocol provides a general method for detecting phosphorylated proteins by Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
The workflow for Western blot analysis is outlined below.
Conclusion
This compound is a potent inducer of DNA damage, leading to the activation of the DNA Damage Response pathway and a subsequent G1 cell cycle arrest. This arrest is mediated by the phosphorylation of key checkpoint proteins including Chk1, Chk2, and p53. While the precise effects on the G2/M checkpoint and the detailed mechanisms of apoptosis require further investigation, the existing data strongly support a model where this compound's cytotoxic effects are driven by its ability to compromise genomic integrity and engage the cell's intrinsic checkpoint and apoptotic machinery. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the anti-cancer potential of this compound and similar DNA damaging agents.
References
Maximiscin Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maximiscin (B12414453) is a fungal-derived natural product that has demonstrated potent and selective cytotoxic activity against the basal-like 1 (BL1) subtype of triple-negative breast cancer (TNBC).[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its role in inducing DNA damage and activating DNA damage response (DDR) pathways. While the direct molecular target of this compound remains to be elucidated, this document summarizes the validated downstream effects, presents quantitative data on its cellular activity, and provides detailed experimental protocols for key validation assays. Furthermore, a proposed workflow for the definitive identification and validation of this compound's direct target is outlined.
Introduction
Triple-negative breast cancer represents a significant clinical challenge due to its aggressive nature and the lack of targeted therapies.[1][2] Unlike other breast cancer subtypes, TNBC tumors do not express estrogen receptors, progesterone (B1679170) receptors, or human epidermal growth factor receptor 2 (HER2).[1][2] The discovery of novel compounds with selective activity against TNBC subtypes is a critical area of oncology research. This compound has emerged as a promising lead compound due to its selective cytotoxicity towards the BL1 subtype of TNBC, modeled by the MDA-MB-468 cell line.[1][3] Mechanistic studies have revealed that this compound's primary mode of action is the induction of DNA double-strand breaks, leading to cell cycle arrest and activation of the DNA damage response.[1][2]
Validated Biological Effects and Signaling Pathway
The primary mechanism of action of this compound in sensitive cancer cells is the induction of DNA damage.[1] This leads to the activation of a well-defined signaling cascade known as the DNA Damage Response (DDR).
DNA Damage Induction
Treatment of susceptible cells with this compound leads to the formation of DNA double-strand breaks (DSBs). This has been experimentally verified through the observation of a concentration-dependent increase in the formation of γ-H2A.X foci, a well-established biomarker for DSBs.[1]
Activation of the DNA Damage Response (DDR) Pathway
The presence of DSBs triggers a signaling cascade that attempts to repair the damage and halt cell cycle progression. In response to this compound-induced damage, the following key DDR proteins are activated via phosphorylation:
-
p53: A tumor suppressor protein that plays a central role in cell cycle arrest, DNA repair, and apoptosis.
-
Checkpoint Kinase 1 (Chk1): A serine/threonine-specific protein kinase that is activated in response to DNA damage and is involved in cell cycle checkpoint control.
-
Checkpoint Kinase 2 (Chk2): Another serine/threonine-specific protein kinase that is a key transducer of the DNA damage signal, leading to cell cycle arrest.[1][2]
This activation of the DDR pathway ultimately leads to an accumulation of cells in the G1 phase of the cell cycle, preventing the replication of damaged DNA.[1][2]
Quantitative Data Summary
This compound exhibits potent and selective cytotoxic activity against the MDA-MB-468 (BL1) triple-negative breast cancer cell line. The 50% lethal concentration (LC50) values after 48 hours of treatment are summarized below.
| Cell Line | TNBC Subtype | LC50 (µM) |
| MDA-MB-468 | BL1 | 0.6 |
| HCC70 | BL2 | 60 |
| BT-549 | ML | 15 |
| MDA-MB-231 | MSL | >60 |
| MDA-MB-453 | LAR | 30 |
| Data sourced from Robles et al., J Nat Prod, 2016.[3] |
Proposed Workflow for Direct Target Identification
While the downstream effects of this compound are well-characterized, its direct molecular target is yet to be identified. A systematic approach is required to elucidate the protein(s) with which this compound directly interacts to initiate the DNA damage cascade.
Detailed Experimental Protocols
The following protocols are representative methods for validating the biological effects of this compound.
Immunoblotting for DDR Protein Phosphorylation
This protocol details the detection of phosphorylated p53, Chk1, and Chk2 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed MDA-MB-468 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for specified time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-p53, anti-phospho-Chk1, anti-phospho-Chk2, and total protein controls).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Immunofluorescence for γ-H2A.X Foci
This protocol is for visualizing DNA double-strand breaks through γ-H2A.X foci formation.
-
Cell Culture and Treatment:
-
Seed MDA-MB-468 cells on glass coverslips in a 12-well plate.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 18 hours).
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 30 minutes.
-
Incubate with anti-γ-H2A.X primary antibody (e.g., diluted 1:200 in 5% BSA/PBS) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, diluted 1:200) for 2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope. γ-H2A.X foci will appear as distinct puncta within the nucleus.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment:
-
Seed MDA-MB-468 cells and treat with this compound or vehicle control.
-
Harvest cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash cells with PBS and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µl of PBS.
-
While gently vortexing, add 1 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting PI fluorescence in a linear scale.
-
Use pulse processing (e.g., pulse width vs. pulse area) to gate out doublets and aggregates.
-
Analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound is a compelling natural product with a validated mechanism of action involving the induction of DNA double-strand breaks and the subsequent activation of the DNA damage response pathway. This activity translates to potent and selective cytotoxicity against a subtype of triple-negative breast cancer. While its direct molecular target is an area of active investigation, the downstream effects provide a solid foundation for further preclinical development. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to further explore the therapeutic potential of this compound and to ultimately identify and validate its direct molecular target, paving the way for mechanism-based drug development.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Anti-Cancer Potential of Maximiscin: A Technical Guide to its Structure, Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maximiscin, a complex natural product of fungal origin, has emerged as a molecule of significant interest in the field of oncology research.[1] Its intricate chemical architecture, arising from a unique convergence of three distinct biosynthetic pathways, presents a formidable challenge for synthetic chemists and a fascinating puzzle for molecular biologists.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), with a primary focus on its potent and selective cytotoxic activity against a specific subtype of triple-negative breast cancer. While extensive SAR studies on a broad range of this compound analogues are not yet publicly available, this document consolidates the existing data on the natural product's biological activity, details the experimental protocols used in its evaluation, and visualizes its proposed mechanism of action.
Core Structure of this compound
This compound possesses a highly functionalized and stereochemically complex structure. The core scaffold is a 1,4-dihydroxy-2-pyridone, which is substituted with a shikimate derivative and a trisubstituted cyclohexyl fragment. This unique arrangement results in the existence of atropisomers, adding another layer of complexity to its chemical nature.[2]
Caption: Core chemical structure of this compound.
Structure-Activity Relationship (SAR) Studies
Currently, there is a notable absence of publicly available, in-depth structure-activity relationship studies involving a systematic series of this compound analogues. The primary focus of published research has been on the challenging total synthesis of the natural product itself.[3][4] However, the potent and selective biological activity of the parent molecule provides a strong impetus for the future design and synthesis of analogues to probe the key structural motifs responsible for its cytotoxicity and to potentially develop more potent and druggable derivatives.
Biological Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Notably, it exhibits a remarkable selective cytotoxicity against the MDA-MB-468 cell line, which represents the basal-like 1 (BL1) molecular subtype of triple-negative breast cancer (TNBC).[1][5] This selectivity is a crucial aspect of its therapeutic potential, as TNBC is an aggressive form of breast cancer with limited targeted treatment options.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been quantified using the sulforhodamine B (SRB) assay. The following table summarizes the reported LC50 values (the concentration of the compound that causes a 50% reduction in cell viability) for this compound against a panel of TNBC cell lines.
| Cell Line | Molecular Subtype | LC50 (nM)[2] |
| MDA-MB-468 | Basal-Like 1 (BL1) | 9.8 |
| BT-549 | Basal-Like 2 (BL2) | >1000 |
| HCC70 | Basal-Like 2 (BL2) | >1000 |
| MDA-MB-231 | Mesenchymal Stem-Like (MSL) | >1000 |
| MDA-MB-453 | Luminal Androgen Receptor (LAR) | >1000 |
Mechanism of Action: Induction of DNA Damage
Research into the molecular mechanism of this compound has revealed that its cytotoxic effects are mediated through the induction of DNA damage. Specifically, this compound treatment leads to the formation of DNA double-strand breaks.[5][6] This damage triggers the activation of the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest in the G1 phase and apoptosis.[5]
Signaling Pathway of this compound-Induced DNA Damage Response
The following diagram illustrates the key steps in the DNA damage response pathway activated by this compound.
Caption: this compound-induced DNA damage response pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic and anti-proliferative effects of a compound on cultured cells.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the LC50 value by non-linear regression analysis of the dose-response curves.
Immunofluorescence Assay for γ-H2A.X Foci Formation
This assay is used to visualize and quantify DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow MDA-MB-468 cells on glass coverslips in a 24-well plate. Treat the cells with varying concentrations of this compound or vehicle for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2A.X (γ-H2A.X) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each treatment condition. Quantify the number of γ-H2A.X foci per nucleus using image analysis software.
MDA-MB-468 Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Protocol:
-
Cell Preparation: Culture MDA-MB-468 cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of female athymic nude mice (4-6 weeks old).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure tumor volume regularly using calipers (Volume = (length x width^2)/2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days).[2]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth inhibition between the this compound-treated and control groups.
Future Directions
The potent and selective anti-cancer activity of this compound, coupled with its unique mechanism of action, underscores its potential as a lead compound for the development of novel therapeutics for triple-negative breast cancer. The clear next step in this research is to embark on a comprehensive structure-activity relationship study. The synthesis and biological evaluation of a library of this compound analogues will be crucial for:
-
Identifying the key pharmacophoric elements responsible for its activity.
-
Improving potency and selectivity.
-
Optimizing pharmacokinetic and pharmacodynamic properties.
-
Elucidating the precise molecular interactions with its biological target(s).
The total synthesis of this compound, although challenging, provides a foundation for the creation of such analogues.[3][4] By systematically modifying the shikimate, cyclohexyl, and pyridone moieties, researchers can gain a deeper understanding of how the structure of this compound relates to its powerful biological function. This knowledge will be instrumental in transforming this fascinating natural product into a viable clinical candidate.
References
- 1. Total Synthesis of (–)-Maximiscin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (-)-Maximiscin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces DNA Damage, Activates DNA Damage Response Pathways, and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of polyamine analogues of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Maximiscin on Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the fungal metabolite maximiscin (B12414453) and its effects on triple-negative breast cancer (TNBC). This compound has demonstrated potent and selective cytotoxic activity against a specific subtype of TNBC, highlighting its potential as a novel therapeutic agent. This document details its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.
Core Mechanism of Action: Induction of DNA Damage
This compound exerts its anticancer effects primarily by inducing DNA damage in TNBC cells.[1][2] This leads to the activation of the DNA damage response (DDR) pathway, a critical signaling network that detects and responds to DNA lesions. The activation of this pathway ultimately results in cell cycle arrest and apoptosis in susceptible cancer cells. This compound has been shown to cause DNA double-strand breaks, a severe form of DNA damage.[1][2]
The induction of DNA damage by this compound triggers a cascade of phosphorylation events, activating key proteins in the DDR pathway. Specifically, treatment with this compound leads to the phosphorylation of:
-
p53 at serine 15
-
Chk1 (Checkpoint Kinase 1)
-
Chk2 (Checkpoint Kinase 2)
These proteins are crucial regulators of the cell cycle and apoptosis. Their activation indicates a robust cellular response to the DNA damage induced by this compound.[1][2]
Quantitative Data: Cytotoxic Activity of this compound
This compound has shown remarkable selectivity for the basal-like 1 (BL1) molecular subtype of triple-negative breast cancer.[1] This selectivity is evident in its potent cytotoxic effects against the MDA-MB-468 cell line, a model for BL1 TNBC. In contrast, other TNBC cell line subtypes are significantly less sensitive to this compound, with LC50 values ranging from 25 to 100 times higher than that for MDA-MB-468 cells.[1]
The following table summarizes the 50% lethal concentration (LC50) values of this compound in various TNBC cell lines, demonstrating its selective efficacy.
| Cell Line | TNBC Subtype | This compound LC50 (µM) |
| MDA-MB-468 | Basal-Like 1 (BL1) | 0.6 |
| MDA-MB-231 | Mesenchymal-Like | 39 |
| BT-549 | Mesenchymal-Like | 15 |
| MDA-MB-453 | Luminal AR | 15 |
| HCC70 | Basal-Like 2 (BL2) | > 62.5 |
Data sourced from Robles AJ, et al. J Nat Prod. 2016.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the molecular mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on triple-negative breast cancer.
Cell Culture
-
Cell Lines: MDA-MB-468, MDA-MB-231, BT-549, MDA-MB-453, and HCC70 triple-negative breast cancer cell lines are utilized.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization protocols.
Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Seeding: TNBC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
Cell Fixation: After the incubation period, the supernatant is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The LC50 values are determined by non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: MDA-MB-468 cells are treated with this compound at various concentrations (e.g., 1x and 10x LC50) for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and incubated for at least 2 hours at -20°C for fixation.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
Analysis of DNA Damage Response (Western Blot)
-
Protein Extraction: MDA-MB-468 cells are treated with this compound for various time points (e.g., 0, 2, 4, 8, 24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p53 (Ser15), phospho-Chk1, phospho-Chk2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: MDA-MB-468 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
This compound Administration: this compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and the tumors from all groups are excised for further analysis.
Conclusion and Future Directions
This compound is a promising natural product with potent and selective cytotoxic activity against the basal-like 1 subtype of triple-negative breast cancer.[1] Its mechanism of action, centered on the induction of DNA damage and the activation of the DNA damage response pathway, provides a clear rationale for its anticancer effects. The significant difference in sensitivity between the MDA-MB-468 cell line and other TNBC subtypes suggests a potential for targeted therapy in a specific patient population.
Future research should focus on several key areas:
-
Identification of the precise molecular target of this compound to better understand the mechanism of DNA damage induction.
-
In-depth investigation into the molecular determinants of sensitivity to this compound in BL1 TNBC.
-
Preclinical development studies , including pharmacokinetics, pharmacodynamics, and toxicology, to evaluate its potential for clinical translation.
-
Combination studies with other chemotherapeutic agents or targeted therapies to explore potential synergistic effects.
The findings presented in this guide underscore the importance of continued research into novel natural products like this compound for the development of new and effective treatments for triple-negative breast cancer.
References
Methodological & Application
Total Synthesis of (-)-Maximiscin: An Experimental Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the total synthesis of (-)-Maximiscin, a potent natural product with significant cytotoxic activity against certain cancers. The synthesis, developed by the Baran group, is a convergent and enantioselective route that leverages modern synthetic methodologies, including C-H functionalization and radical retrosynthesis.[1] This protocol is intended to serve as a comprehensive guide for researchers seeking to replicate this synthesis for further biological investigation or analog development.
Abstract
(-)-Maximiscin is a structurally complex natural product derived from the union of three distinct biosynthetic pathways.[2] Its total synthesis represents a significant achievement in organic chemistry, providing a scalable route to this promising anti-cancer agent. The presented synthesis is notable for its efficiency, proceeding in 10 steps for the longest linear sequence.[2] Biologically, Maximiscin has been shown to induce DNA double-strand breaks, leading to the activation of DNA damage response pathways and exhibiting selective cytotoxicity against triple-negative breast cancer cell lines.[2][3][4] This document outlines the detailed experimental procedures, quantitative data, and relevant biological pathways associated with (-)-Maximiscin.
Retrosynthetic Analysis and Overall Strategy
The synthesis is designed around a convergent disconnection of the central hydroxypyridone core, breaking the molecule down into two key fragments of comparable complexity. This late-stage coupling strategy simplifies the overall synthesis and allows for the independent preparation of the two main building blocks.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of each fragment and the final assembly of (-)-Maximiscin.
Table 1: Synthesis of Fragment 1 (Cyclohexyl Fragment)
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Hydrogenation | Mesitylenecarboxylic acid | cis,cis-3,5-dimethylcyclohexane-1-carboxylic acid | PtO₂, H₂ (450 psi), AcOH, rt, 14 h | >99 |
| 2 | Amide Coupling | Carboxylic acid from Step 1 | Chiral amide | (COCl)₂, DMF, CH₂Cl₂; then chiral amine, Et₃N, DMAP, PhMe, 70 °C, 2.5 h | 85 |
| 3 | C-H Methoxylation | Chiral amide from Step 2 | Methoxy-lactone | Pd(OAc)₂, LiOAc, NaIO₄, Ac₂O, PhMe/MeOH (2:1), 90 °C, 24 h | 58 |
| 4 | Lactone Hydrolysis & Decarboxylative Giese Addition | Methoxy-lactone from Step 3 | Aldehyde | aq. NaOH, THF, MeOH; then AgNO₃, Fe₂(SO₄)₃·5H₂O, NaHSO₄·H₂O, Na₂S₂O₈, phenyl vinyl sulfone, H₂O/CH₃CN (4:1), 40 °C, 3 h | 91 |
| 5 | Wittig Reaction & Sulfone Oxidation/Esterification | Aldehyde from Step 4 | Methyl ester sulfone | Ph₃P=CH₂, THF; then Oxone, NaHCO₃, MeOH, rt; then (CH₃)₂SO₄, K₂CO₃, acetone, rt | 50 (over 2 steps) |
| 6 | Acylation | Methyl ester sulfone from Step 5 | Diacid Fragment 1 | Mander's reagent, THF, -78 °C; then LiOH, H₂O, THF | 82 |
Table 2: Synthesis of Fragment 2 (Shikimate-derived Fragment)
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 7 | Epoxide Opening | Shikimate-derived epoxide | N-Boc-hydroxylamine adduct | N-Boc-hydroxylamine, DBU, CH₂Cl₂, rt | 70 |
| 8 | TBS Protection & Condensation | Product from Step 7 | Fragment 2 | TFA, CH₂Cl₂, 0 °C to rt; then TBSCl, imidazole, DMF, rt; then acetaldehyde, Et₃N, CH₂Cl₂, 0 °C to rt | 72 (over 3 steps) |
Table 3: Final Assembly and Deprotection
| Step | Reaction | Starting Materials | Product | Reagents and Conditions | Yield (%) |
| 9 | Pyridone Formation | Fragment 1 and Fragment 2 | Protected this compound | (COCl)₂, DMF, CH₂Cl₂; then Fragment 2, AgOTf, 2,6-lutidine, CH₂Cl₂, -78 to 0 °C | 41 |
| 10 | Deprotection | Protected this compound | (-)-Maximiscin | TFA, MeOH, rt | 95 |
Experimental Protocols
The following are detailed protocols for key steps in the synthesis of (-)-Maximiscin.
Protocol 1: C-H Methoxylation (Step 3)
-
To a solution of the chiral amide (1.0 equiv) in a 2:1 mixture of toluene (B28343) and methanol, add palladium(II) acetate (B1210297) (0.15 equiv), lithium acetate (1.0 equiv), sodium periodate (B1199274) (4.0 equiv), and acetic anhydride (B1165640) (2.0 equiv).
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography to afford the methoxy-lactone product.
Protocol 2: Decarboxylative Giese Addition (Step 4)
-
To a solution of the lactone from Step 3 (1.0 equiv) in a mixture of THF and methanol, add aqueous sodium hydroxide (B78521) (1.2 equiv) and stir at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate (B86663), filter, and concentrate.
-
To the crude carboxylic acid in a 4:1 mixture of water and acetonitrile, add silver nitrate (B79036) (0.3 equiv), iron(III) sulfate pentahydrate (0.2 equiv), sodium bisulfate monohydrate (1.13 equiv), sodium persulfate (2.5 equiv), and phenyl vinyl sulfone (1.4 equiv).
-
Heat the mixture to 40 °C and stir for 3 hours.
-
Cool to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the desired aldehyde.
Protocol 3: Pyridone Formation (Step 9)
-
To a solution of the diacid Fragment 1 (1.0 equiv) in dichloromethane (B109758), add oxalyl chloride (2.2 equiv) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature for 1 hour, then concentrate under reduced pressure to obtain the crude diacid chloride.
-
In a separate flask, dissolve Fragment 2 (1.1 equiv) and 2,6-lutidine (2.5 equiv) in dichloromethane and cool to -78 °C.
-
Add a solution of silver triflate (2.2 equiv) in acetonitrile, followed by a solution of the crude diacid chloride in dichloromethane.
-
Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography to give the protected this compound.
Protocol 4: Final Deprotection (Step 10)
-
Dissolve the protected this compound (1.0 equiv) in a solution of 20% trifluoroacetic acid in methanol.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to afford (-)-Maximiscin.
Visualizations
Synthetic Workflow
The following diagram illustrates the convergent synthetic route to (-)-Maximiscin.
References
- 1. Total Synthesis of (–)-Maximiscin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces DNA Damage, Activates DNA Damage Response Pathways, and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guareschi-Thorpe Condensation in the Total Synthesis of (–)-Maximiscin
Audience: Researchers, scientists, and drug development professionals.
Introduction: The total synthesis of the structurally complex natural product (–)-maximiscin, a metabolite of mixed biosynthetic origin, presents significant challenges due to its dense stereochemistry and inherent instability. A key strategic element in the convergent and enantioselective synthesis developed by McClymont, Wang, Minakar, and Baran is the late-stage construction of the central, highly oxidized pyridone ring. This was accomplished via a non-canonical Guareschi-Thorpe-type condensation, a powerful tactic for the formation of substituted pyridone systems.[1][2][3] This application note details the specifics of this key reaction in the context of the total synthesis of (–)-maximiscin, providing experimental protocols and quantitative data for researchers aiming to apply similar strategies.
I. Retrosynthetic Analysis and Strategy
The synthesis of (–)-maximiscin was designed to be highly convergent, disconnecting the molecule into two primary fragments of similar complexity.[1][2][4] The retrosynthetic analysis identified a crucial disconnection through the central 1,4-dihydroxy-2-pyridone core.[1] This led to a strategy where the pyridone ring is formed in a late-stage macrocyclization-like reaction between two advanced intermediates.
Logical Relationship of the Key Strategy:
Caption: Retrosynthetic disconnection of (–)-maximiscin.
This approach simplifies the overall synthesis by delaying the formation of the sensitive pyridone core until the final stages.
II. The Non-Canonical Guareschi-Thorpe Condensation
Experimental Workflow:
Caption: Key steps in the final stage of (–)-maximiscin synthesis.
III. Quantitative Data
The following table summarizes the key quantitative data for the final steps of the (–)-maximiscin synthesis.
| Step | Reactants | Reagents and Conditions | Product | Yield |
| Guareschi-Thorpe Condensation | Fragment 1 (diacid chloride), Fragment 2 (silylated enamine precursor) | AgOTf, PhMe, 70 °C, 2.5 h | Protected this compound Intermediate | 14%* |
| Final Deprotection | Protected this compound Intermediate | TFA/MeOH | (–)-Maximiscin | N/A |
Note: The 14% yield corresponds to the reaction with the des-TMS version of fragment 5, highlighting the critical role of the silyl (B83357) group. The yield for the successful condensation with the silylated fragment leading to the final product is not explicitly stated as a discrete step yield but is part of the final 10-step sequence with 60% ideality.[1]
IV. Experimental Protocols
The following are detailed experimental protocols for the key reactions in the final stage of the (–)-maximiscin synthesis, adapted from the supporting information of the primary literature.
Protocol 1: Synthesis of the Protected this compound Intermediate via Guareschi-Thorpe Condensation
-
Materials:
-
Fragment 1 (diacid chloride)
-
Fragment 2 (silylated enamine precursor)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Toluene (B28343) (PhMe), anhydrous
-
-
Procedure:
-
To a solution of Fragment 1 (1.00 equiv) in anhydrous toluene is added Fragment 2 (1.00 equiv).
-
Silver trifluoromethanesulfonate (AgOTf) is added to the mixture.
-
The reaction mixture is heated to 70 °C for 2.5 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The crude product is purified by flash column chromatography to yield the protected this compound intermediate.
-
Protocol 2: Final Deprotection to Afford (–)-Maximiscin
-
Materials:
-
Protected this compound Intermediate
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
-
Procedure:
-
The protected this compound intermediate is dissolved in a solution of trifluoroacetic acid in methanol.
-
The reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography.
-
The solvent is removed under reduced pressure.
-
The residue is purified to afford (–)-maximiscin.
-
V. Conclusion
The successful application of a non-canonical Guareschi-Thorpe condensation was a pivotal achievement in the total synthesis of (–)-maximiscin. This innovative approach, which leverages a β-silyl group to facilitate the key bond formation, enabled a highly convergent and efficient route to this complex natural product. The detailed protocols and strategic insights presented herein provide a valuable resource for researchers engaged in the synthesis of complex alkaloids and the development of novel synthetic methodologies.
References
- 1. Total Synthesis of (–)-Maximiscin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of (-)-Maximiscin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Decarboxylative Coupling in the Synthesis of Maximiscin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maximiscin is a structurally complex natural product of mixed biosynthetic origin, exhibiting significant biological activity, including anticancer properties.[1][2] Its intricate architecture, featuring a central 1,4-dihydroxy-2-pyridone core linked to a shikimate derivative and a highly substituted cyclohexyl fragment, presents a formidable challenge for chemical synthesis.[1] The total synthesis of (–)-Maximiscin, accomplished by the Baran group, is a testament to the power of modern synthetic strategies, including C-H functionalization and radical-based transformations.[1][3][4] A key step in this elegant synthesis is a decarboxylative Giese addition, which facilitates a crucial carbon-carbon bond formation.[1][5] This document provides detailed application notes and protocols related to this specific decarboxylative transformation and explores the potential of other decarboxylative cross-coupling reactions in the context of this compound synthesis.
Decarboxylative Giese Addition in the Total Synthesis of (–)-Maximiscin
In the Baran synthesis of (–)-Maximiscin, a decarboxylative Giese addition was ingeniously employed for a one-carbon homologation and to set a key stereocenter.[6] This reaction avoids the use of traditional, often sensitive organometallic reagents and proceeds under relatively mild conditions.
Reaction Principle
The reaction involves the generation of an α-oxy alkyl radical from a carboxylic acid precursor via a Minisci-type reaction.[1][5] This radical then undergoes a Giese addition to a vinyl sulfone acceptor. A subsequent 1,5-hydrogen atom transfer (HAT) cascade ultimately leads to the formation of an aldehyde, effectively achieving a homologation of the initial carboxylic acid.
Experimental Protocol: Decarboxylative Homologation
The following protocol is adapted from the supplementary information of the total synthesis of (–)-Maximiscin by McClymont, Wang, Minakar, and Baran.
Materials:
-
Lactone precursor to the carboxylic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium persulfate (Na₂S₂O₈)
-
Sodium bisulfate (NaHSO₄)
-
Iron(III) sulfate (B86663) (Fe₂(SO₄)₃)
-
Vinyl sulfone
-
Degassed solvent (e.g., a mixture of acetonitrile (B52724) and water)
Procedure:
-
The lactone starting material is saponified in situ using sodium hydroxide to generate the corresponding carboxylate.
-
To the reaction mixture, sequential additions of silver nitrate (catalytic amount), sodium persulfate (oxidant), sodium bisulfate, and iron(III) sulfate (co-catalyst) are made.
-
The vinyl sulfone is then added to the reaction mixture.
-
The reaction is stirred at an appropriate temperature until completion, monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification by column chromatography to afford the desired aldehyde product.
Quantitative Data
| Entry | Precursor | Reagents | Product | Yield |
| 1 | Lactone | NaOH, AgNO₃, Na₂S₂O₈, NaHSO₄, Fe₂(SO₄)₃, vinyl sulfone | Aldehyde | Not explicitly stated in primary literature abstracts, but a key transformation in the 10-step synthesis.[1] |
Potential Applications of Decarboxylative Cross-Coupling in this compound Synthesis
While the Baran synthesis utilized a decarboxylative Giese addition, modern advancements in decarboxylative cross-coupling offer intriguing possibilities for alternative synthetic routes to this compound and its analogs.[7][8][9][10][11][12][13] These methods allow for the direct coupling of carboxylic acids with various partners, such as aryl halides, eliminating the need for pre-functionalized organometallic reagents.
Hypothetical Retrosynthetic Analysis
A hypothetical retrosynthetic disconnection of this compound could involve a decarboxylative cross-coupling to form the bond between the pyridone core and the cyclohexyl fragment. This would require a suitable carboxylic acid on one fragment and a halide or other coupling partner on the other.
Key Advantages of this Hypothetical Approach:
-
Convergence: A late-stage coupling of two advanced intermediates would enhance the overall efficiency of the synthesis.
-
Availability of Starting Materials: Carboxylic acids are often readily available or easily prepared.
-
Functional Group Tolerance: Many modern decarboxylative cross-coupling protocols exhibit excellent functional group tolerance, which is crucial for complex molecules like this compound.
Potential Challenges
-
Steric Hindrance: The coupling site on the cyclohexyl fragment is highly sterically hindered, which could pose a significant challenge for any cross-coupling reaction.
-
Reaction Conditions: Optimization of the catalyst, ligands, and reaction conditions would be critical to achieve a successful coupling.
Visualizations
Experimental Workflow: Decarboxylative Giese Addition
Caption: Workflow for the decarboxylative Giese addition.
Logical Relationship: Retrosynthetic Analysis of this compound
Caption: Hypothetical retrosynthesis via decarboxylative cross-coupling.
Conclusion
The total synthesis of (–)-Maximiscin showcases a masterful application of a radical-based decarboxylative Giese addition for a challenging homologation. While a direct decarboxylative cross-coupling for fragment assembly was not employed in the original route, the continuous evolution of such methodologies presents exciting opportunities for future synthetic endeavors targeting this compound and other complex natural products. The protocols and concepts discussed herein provide a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents.
References
- 1. Total Synthesis of (–)-Maximiscin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-H Functionalization: The Baran Synthesis of Maximiscine [organic-chemistry.org]
- 3. Total Synthesis of (-)-Maximiscin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Complex molecule synthesis by electrocatalytic decarboxylative cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Complex molecule synthesis by electrocatalytic decarboxylative cross-coupling_Kindchem(Nanjing)Co., Ltd [kindchem.cn]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Treating MDA-MB-468 Cells with Maximiscin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maximiscin, a novel fungal metabolite, has demonstrated potent and selective cytotoxic activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-468.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on MDA-MB-468 cells. The protocols outlined below are based on published research and standard laboratory procedures.
This compound induces DNA damage, leading to the activation of DNA damage response pathways, cell cycle arrest at the G1 phase, and subsequent cell death.[1][3] These characteristics make it a compound of interest for the development of targeted therapies for a specific subtype of TNBC.
Data Presentation
Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | LC50 of this compound | LC50 of Paclitaxel (Reference) |
| MDA-MB-468 | Basal-Like 1 (BL1) | 600 nM | 9.8 nM |
| HCC70 | Basal-Like 2 (BL2) | > 60 µM | 60 ± 10 nM |
| BT-549 | Mesenchymal-like (ML) | ~15 µM | > 62.5 nM |
| MDA-MB-231 | Mesenchymal Stem-like (MSL) | > 60 µM | 15 ± 4 nM |
| MDA-MB-453 | Luminal Androgen Receptor (LAR) | ~15 µM | 8.2 nM |
LC50 is the concentration of the compound that causes 50% cell death compared to vehicle-treated control cells. Data extracted from Robles et al. (2016).[1]
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells
| Treatment Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Baseline | Baseline | Baseline |
| 300 nM this compound (18h) | No significant change | No significant change | No significant change |
| 1 µM this compound (18h) | Significantly increased | Significantly decreased | Significantly decreased |
| 10 µM this compound (18h) | Significantly increased | Significantly decreased | Significantly decreased |
Treatment with 1 µM and 10 µM this compound for 18 hours significantly increased the percentage of cells in the G1 phase, indicating a G1 cell cycle arrest.[1]
Signaling Pathway
This compound treatment in MDA-MB-468 cells activates the DNA damage response pathway. This is initiated by the induction of DNA double-strand breaks, leading to the phosphorylation and activation of key signaling proteins.
Caption: this compound-induced DNA damage response pathway in MDA-MB-468 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on MDA-MB-468 cells.
Cell Culture and Maintenance
This protocol describes the standard procedure for culturing MDA-MB-468 cells.
Materials:
-
MDA-MB-468 cell line (e.g., ATCC HTB-132)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Gentamicin or Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 50 µg/mL gentamicin.[1]
-
Cell Thawing: Thaw cryopreserved MDA-MB-468 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach. Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:3 to 1:6 split ratio.
-
Routine Maintenance: Change the culture medium every 2-3 days.
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the cytotoxic effects of this compound on MDA-MB-468 cells using a Sulforhodamine B (SRB) assay.
Caption: Workflow for determining the cytotoxicity of this compound.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 4,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium from a stock solution. The final DMSO concentration should not exceed 0.1% (v/v). Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the LC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated MDA-MB-468 cells.
Materials:
-
MDA-MB-468 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MDA-MB-468 cells in 6-well plates. Once they reach approximately 60-70% confluency, treat the cells with the desired concentrations of this compound (e.g., 300 nM, 1 µM, 10 µM) or vehicle control for 18 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the detached and adherent cells. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for DNA Damage Response Proteins
This protocol is for detecting the phosphorylation of key proteins in the DNA damage response pathway.
Materials:
-
MDA-MB-468 cells
-
This compound
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p53 (Ser15), anti-p53, anti-p-Chk1, anti-Chk1, anti-p-Chk2, anti-Chk2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat MDA-MB-468 cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 6, 8 hours).[1] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
References
- 1. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Induces DNA Damage, Activates DNA Damage Response Pathways, and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Maximiscin: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maximiscin is a novel fungal metabolite that has demonstrated significant cytotoxic activity against various cancer cell lines. Of particular interest is its selective efficacy against the basal-like 1 (BL1) subtype of triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat cancer.[1][2] this compound has also shown in vivo antitumor efficacy in a melanoma xenograft model.[3] Mechanistic studies have revealed that this compound induces DNA double-strand breaks, leading to the activation of the DNA damage response (DDR) pathway, which ultimately results in cell cycle arrest and apoptosis.[1][2]
These application notes provide a summary of the available in vivo data for this compound and detailed protocols for conducting preclinical efficacy studies. The information is intended to guide researchers in the design and execution of their in vivo experiments with this promising anti-cancer agent.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study evaluating the efficacy of this compound in a triple-negative breast cancer xenograft model.
| Animal Model | Cancer Cell Line | Treatment Regimen | Efficacy Outcome | Statistical Significance |
| Nude Mice | MDA-MB-468 (TNBC) | 5 mg/kg this compound, intraperitoneal injection, daily for 21 days | Inhibition of tumor growth compared to control. | p = 0.0466 (for tumor size on day 21)[1] |
Signaling Pathway
This compound's mechanism of action involves the induction of DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. This leads to the phosphorylation of key proteins such as p53, Chk1, and Chk2, resulting in cell cycle arrest and apoptosis.[1][2]
Caption: this compound-induced DNA Damage Response Pathway.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Triple-Negative Breast Cancer Xenograft Model
This protocol is based on the study that demonstrated the anti-tumor efficacy of this compound against MDA-MB-468 xenografts in nude mice.[1]
1. Animal Model and Cell Line
-
Animal: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: MDA-MB-468 (human triple-negative breast cancer, basal-like 1 subtype).
2. Cell Culture and Implantation
-
Culture MDA-MB-468 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
4. This compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and dilute it to the final concentration with a sterile vehicle such as saline or a solution containing Tween-80 and/or PEG400 to ensure solubility and stability. The final concentration of the vehicle components should be non-toxic to the animals.
-
Dosage: 5 mg/kg body weight.
-
Administration: Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
Schedule: Administer the treatment daily for 21 consecutive days.
5. Efficacy Evaluation and Endpoint
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the 21-day treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
(Optional) Collect tumors and other organs for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: General Protocol for In Vivo Efficacy Study in a Melanoma Xenograft Model
This protocol is a general guideline based on the mention of a melanoma xenograft study with this compound and standard practices for such models.[3]
1. Animal Model and Cell Line
-
Animal: Immunocompromised mice (e.g., athymic nude or SCID), 6-8 weeks old.
-
Cell Line: A suitable human melanoma cell line (e.g., UACC-62).
2. Cell Culture and Implantation
-
Follow the cell culture and implantation procedures as described in Protocol 1, adjusting cell numbers as needed for the specific melanoma cell line.
3. Tumor Growth Monitoring and Group Randomization
-
Follow the tumor growth monitoring and randomization procedures as described in Protocol 1.
4. This compound Formulation and Administration
-
Formulation: Prepare the this compound solution as described in Protocol 1.
-
Dosage: A tolerable dose of 5 mg/kg body weight has been previously established.[1] Dose-ranging studies may be performed to determine the optimal therapeutic dose.
-
Administration: Intraperitoneal (i.p.) injection is a suitable route.
-
Schedule: A suggested schedule is administration for five consecutive days followed by a two-day break, repeated for a set number of cycles (e.g., 3-4 weeks).
5. Efficacy Evaluation and Endpoint
-
Follow the efficacy evaluation and endpoint procedures as described in Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo xenograft study.
References
- 1. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. This compound Induces DNA Damage, Activates DNA Damage Response Pathways, and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maximiscin Xenograft Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maximiscin, a novel fungal metabolite, has demonstrated significant preclinical antitumor activity, particularly in triple-negative breast cancer (TNBC) and melanoma models. Its mechanism of action involves the induction of DNA damage and activation of the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and protocols for utilizing this compound in xenograft mouse model studies, based on currently available research. The information herein is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the efficacy of this compound.
Data Presentation: In Vivo Efficacy of this compound
The antitumor effects of this compound have been quantified in a xenograft model using the MDA-MB-468 triple-negative breast cancer cell line.
| Cell Line | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-468 (TNBC, Basal-Like 1) | Athymic Nude Mice | 5 mg/kg this compound, daily intraperitoneal (i.p.) injection for 21 days | Statistically significant reduction in tumor volume compared to control.[1] | [1] |
| UACC-62 (Melanoma) | Nude Mice | Efficacy demonstrated, but specific quantitative data on dose, schedule, and TGI is not publicly available. | Not Available | [1] |
Note: While this compound has shown efficacy in the UACC-62 melanoma xenograft model, specific quantitative data regarding the treatment regimen and tumor growth inhibition are not detailed in the available literature. Further studies are required to establish these parameters.
Signaling Pathway: this compound-Induced DNA Damage Response
This compound exerts its cytotoxic effects by inducing DNA double-strand breaks. This triggers the activation of the DNA Damage Response (DDR) pathway, a crucial signaling network for maintaining genomic integrity. The key mediators in this pathway that are activated by this compound include the protein kinases ATM and ATR, which in turn phosphorylate and activate the checkpoint kinases Chk1 and Chk2. A central player in this response is the tumor suppressor protein p53, which is also phosphorylated and activated. The activation of this cascade ultimately leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, apoptosis.
Experimental Workflow: Xenograft Study
The following diagram outlines the typical workflow for conducting a xenograft study to evaluate the in vivo efficacy of this compound.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous MDA-MB-468 Xenograft Mouse Model
Materials:
-
MDA-MB-468 human triple-negative breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (4-6 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture MDA-MB-468 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.
-
Cell Preparation:
-
Harvest cells using trypsin-EDTA and wash twice with sterile PBS.
-
Count the cells using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 2 x 10^7 cells/mL. The final injection volume will be 100 µL, containing 2 x 10^6 cells.[1]
-
-
Animal Acclimation: Allow the athymic nude mice to acclimate to the animal facility for at least one week before any procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using a suitable anesthetic.
-
Using a 27-30 gauge needle, subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals daily for general health and tumor appearance.
-
Once tumors are palpable, begin measuring the tumor volume twice weekly using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Begin treatment as described in Protocol 3.
-
Protocol 2: Establishment of a Subcutaneous UACC-62 Melanoma Xenograft Mouse Model
Materials:
-
UACC-62 human melanoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female nude mice (4-6 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture UACC-62 cells in the appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation:
-
Harvest and wash the cells as described in Protocol 1.
-
Resuspend the cells in sterile PBS to a final concentration of 1 x 10^7 cells/mL. The final injection volume will be 100 µL, containing 1 x 10^6 cells.
-
-
Animal Acclimation and Tumor Implantation: Follow steps 3 and 4 from Protocol 1.
-
Tumor Growth Monitoring and Randomization: Follow steps 5 and 6 from Protocol 1.
Protocol 3: In Vivo Efficacy Study of this compound
Materials:
-
Tumor-bearing mice (from Protocol 1 or 2)
-
This compound, dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Vehicle control solution
-
Sterile syringes and needles for injection (e.g., 27 gauge for i.p. injection)
-
Digital calipers
-
Analytical balance for weighing mice
Procedure:
-
Treatment Preparation: Prepare the this compound solution and the vehicle control solution under sterile conditions.
-
Dosing and Administration:
-
For the MDA-MB-468 model, administer 5 mg/kg of this compound via intraperitoneal (i.p.) injection daily for 21 days.[1]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Data Collection:
-
Measure tumor volumes twice weekly using digital calipers.
-
Record the body weight of each mouse twice weekly to monitor for toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).
-
At the endpoint, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, western blotting, or RNA sequencing).
-
-
Data Analysis:
-
Calculate the average tumor volume and standard error of the mean (SEM) for each group at each time point.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
-
References
Maximiscin Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maximiscin is a novel fungal metabolite that has demonstrated significant potential as an anticancer agent.[1][2] It is a structurally unique natural product derived from the union of three distinct biosynthetic pathways.[3][4] Preclinical studies have revealed that this compound possesses selective cytotoxic activity against a specific subtype of triple-negative breast cancer (TNBC), a particularly aggressive form of the disease with limited treatment options.[1][2][5] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound, intended to guide researchers in the continued investigation of its therapeutic potential.
Mechanism of Action
This compound exerts its anticancer effects by inducing DNA damage.[1][2] Specifically, it causes DNA double-strand breaks, which in turn activate the DNA damage response (DDR) pathways.[1][2] This activation is characterized by the phosphorylation of key signaling proteins, including p53, Checkpoint Kinase 1 (Chk1), and Checkpoint Kinase 2 (Chk2).[1][2] The induction of DNA damage and subsequent cell cycle arrest in the G1 phase ultimately leads to cancer cell death.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Triple-Negative Breast Cancer Cell Lines
| Cell Line | TNBC Subtype | LC50 (μM) |
| MDA-MB-468 | Basal-Like 1 (BL1) | 0.6 |
| HCC70 | Basal-Like 2 (BL2) | > 60 |
| BT-549 | Mesenchymal (M) | ~15 |
| MDA-MB-231 | Mesenchymal Stem-Like (MSL) | ~60 |
| MDA-MB-453 | Luminal Androgen Receptor (LAR) | > 60 |
Data extracted from Robles et al., 2016.[1] The concentration of this compound that caused 50% cell death (LC50) was determined after 48 hours of treatment.[1]
Experimental Protocols
1. Formulation of this compound for In Vivo Studies
This protocol is based on the formulation used in the MDA-MB-468 xenograft mouse model study by Robles et al. (2016).[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Kolliphor® EL (Cremophor® EL), sterile
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a final injection volume, prepare a vehicle solution consisting of 2.5% DMSO and 2.5% Kolliphor® EL in DPBS.
-
The final concentration of this compound for injection is achieved by diluting the this compound stock solution with the vehicle solution. For example, to achieve a 5 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration of the injection solution would be 1 mg/mL.
-
Ensure the final solution is clear and free of precipitation before administration.
2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Triple-negative breast cancer cell lines (e.g., MDA-MB-468, HCC70, BT-549, MDA-MB-231, MDA-MB-453)
-
Complete cell culture medium (specific to each cell line)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value using appropriate software.
3. In Vivo MDA-MB-468 Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the antitumor efficacy of this compound.[2]
Materials:
-
MDA-MB-468 cells
-
Female athymic nude mice
-
Matrigel®
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Formulated this compound (as described in Protocol 1)
-
Calipers for tumor measurement
Protocol:
-
Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of DPBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.[2]
-
Allow tumors to grow to a palpable size (e.g., a minimum volume of 150 mm³).[2]
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[2]
-
Monitor mouse weight and general health daily for signs of toxicity.[2]
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue treatment for the planned duration (e.g., 21 days).[2]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
4. Immunoblotting for DNA Damage Response Proteins
This protocol is for detecting the phosphorylation of key DDR proteins in response to this compound treatment.
Materials:
-
MDA-MB-468 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53, anti-phospho-Chk1, anti-phospho-Chk2, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat MDA-MB-468 cells with this compound at the desired concentration and for various time points.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
5. Immunofluorescence for γ-H2A.X Foci
This protocol allows for the visualization of DNA double-strand breaks through the detection of γ-H2A.X foci.
Materials:
-
MDA-MB-468 cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody (anti-γ-H2A.X)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γ-H2A.X antibody.
-
Wash with PBS and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images of the cells using a fluorescence microscope. The number of γ-H2A.X foci per nucleus can be quantified using image analysis software.
Visualizations
Caption: this compound-induced DNA damage response pathway.
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Caption: Workflow for in vivo xenograft studies of this compound.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces DNA Damage, Activates DNA Damage Response Pathways, and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Scaling Up Maximiscin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maximiscin (B12414453) is a novel polyketide-shikimate hybrid metabolite with significant antitumor properties.[1] Isolated from the fungus Tolypocladium sp., which was sourced from a soil sample from Alaska, this compound has demonstrated potent cytotoxic activity.[1] Its unique molecular architecture, derived from three distinct metabolic pathways, presents a formidable challenge for chemical synthesis.[2] The total synthesis of (–)-Maximiscin, achieved by the Baran group, provides a strategic roadmap for its production and the generation of analogues for further drug development.[2][3]
These application notes provide a detailed overview of the synthetic strategy for this compound, focusing on key reactions and considerations for scaling up production. The protocols are based on the reported enantioselective total synthesis, which employs a convergent approach to assemble the complex molecule.[2][3]
Chemical Structure of this compound:
-
Molecular Formula: C₂₃H₃₁NO₈[4]
-
IUPAC Name: Methyl (3S,4S,5S,6R)-6-[[3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxo-1-pyridinyl]oxy]-3,4,5-trihydroxycyclohexene-1-carboxylate[4]
Synthetic Strategy Overview
The total synthesis of (–)-Maximiscin is a convergent synthesis, which is highly advantageous for scale-up as it allows for the parallel preparation of key fragments that are combined in the final stages.[2][3] This approach maximizes efficiency and allows for the optimization of individual reaction sequences independently. The synthesis is broken down into the preparation of two primary fragments, followed by their coupling and final deprotection.[2][5]
The key strategies employed in this synthesis include:
-
Convergent Synthesis: Simplifies the overall route by assembling complex fragments at a late stage.[2]
-
C-H Functionalization: A desymmetrizing C-H activation reaction is used to set four stereocenters in a single step, a highly efficient and atom-economical approach.[6]
-
Radical Retrosynthesis: Utilized in the design of key bond-forming reactions.[3]
Below is a diagram illustrating the overall workflow of the convergent synthesis.
Caption: Convergent synthesis workflow for (–)-Maximiscin.
Quantitative Data Summary
Scaling up a synthesis requires careful attention to reaction yields and efficiency. The reported synthesis of (–)-Maximiscin features several high-yielding steps, some of which have been demonstrated on a gram scale.[2][5]
| Step No. | Reaction | Starting Material | Scale | Yield (%) | Reference |
| 1 | Hydrogenation | Mesitylene Derivative | Gram-scale | 97 | [2] |
| 2 | Desymmetrizing C-H Activation | Meso-acid Precursor | - | 58 | [6] |
| 3 | Directing Group Removal | Amide | Gram-scale | 99 | [5] |
| 4 | Epoxide Opening | Epoxide from Shikimic Acid | Gram-scale | 70 | [2][5] |
| 5 | TBS-Protection | Hydroxylamine (B1172632) Intermediate | Gram-scale | 72 | [5] |
| 6 | Final Convergent Coupling | Fragments A and B | - | - | [2][3] |
| 7 | Final Deprotection | Protected this compound | - | - | [2][5] |
| Overall | Total Synthesis | Mesitylene & Shikimic Acid | - | 10 Steps (LLS) | [2] |
LLS: Longest Linear Sequence
Key Experimental Protocols
The following protocols describe key steps in the synthesis of (–)-Maximiscin. These have been selected for their novelty and importance in achieving an efficient synthesis, a critical factor for scale-up.
Protocol 1: Desymmetrizing C-H Activation for Fragment A
This crucial step establishes four stereocenters in a single reaction from a meso-precursor, significantly increasing the efficiency of the synthesis.[6]
Objective: To perform a palladium-catalyzed desymmetrizing C-H methoxylation.
Materials:
-
Meso-carboxylic acid precursor with chiral directing group
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium periodate (B1199274) (NaIO₄)
-
Methanol (B129727) (MeOH), anhydrous
-
Toluene (B28343), anhydrous
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask, add the meso-acid substrate.
-
Add Pd(OAc)₂ and NaIO₄.
-
Flush the flask with argon for 10-15 minutes.
-
Add anhydrous toluene and anhydrous methanol via syringe.
-
Stir the reaction mixture vigorously at the designated temperature (as optimized, e.g., 60-80 °C) under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until consumption of the starting material.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired methoxylated product.
Protocol 2: Epoxide Opening for Fragment B
This protocol details the regioselective opening of an epoxide derived from shikimic acid, a key step in preparing the second major fragment.
Objective: To open the epoxide intermediate using N-Boc-hydroxylamine.
Materials:
-
Epoxide derived from shikimic acid[2]
-
N-Boc-hydroxylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Dissolve the epoxide substrate in anhydrous DCM in a flask under an argon atmosphere.
-
Add N-Boc-hydroxylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with a mild aqueous acid (e.g., 0.1 M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel chromatography to obtain the desired hydroxylamine product. This reaction has been performed on a gram-scale with a 70% isolated yield.[2][5]
Protocol 3: Final Convergent Coupling and Pyridone Formation
This is the culminating step where the two main fragments are joined to form the core structure of this compound. This reaction involves a non-canonical Guareschi-Thorpe-type condensation.[2]
Objective: To couple Fragment A and Fragment B to construct the central pyridone ring.
Materials:
-
Fragment A derivative (e.g., diacid chloride)
-
Fragment B derivative (e.g., silylated enamine)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Anhydrous, non-polar solvent (e.g., Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for anhydrous, air-sensitive reactions
Procedure:
-
In an inert atmosphere, dissolve the Fragment B derivative in the anhydrous solvent.
-
In a separate flask, prepare a solution of the Fragment A diacid chloride.
-
To the solution of Fragment B, add AgOTf to promote the activation.
-
Slowly add the solution of the Fragment A derivative to the activated Fragment B mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction under an inert atmosphere, monitoring progress by LC-MS. The reaction forges the hindered pyridone ring system.
-
Once the reaction is complete, quench carefully (e.g., with saturated aqueous sodium bicarbonate).
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify via preparative HPLC or flash chromatography to isolate the coupled product.
Biological Activity and Mechanism of Action
This compound has been identified as a potent antitumor agent. Studies have shown that it induces DNA damage and activates DNA damage response pathways.[2] This mechanism suggests that this compound may interfere with the replication of cancer cells, leading to apoptosis or cell cycle arrest. Its selective cytotoxicity against certain cancer subtypes, such as triple-negative breast cancer, makes it a promising candidate for further investigation in oncology.[2]
The diagram below provides a simplified representation of this compound's proposed mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis of (–)-Maximiscin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (-)-Maximiscin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H31NO8 | CID 139031017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Open Flask: (–)-Maximiscin [openflask.blogspot.com]
Troubleshooting & Optimization
Maximiscin Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Maximiscin. The content is designed to address specific experimental challenges and provide detailed methodologies for key reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is failing in the final steps due to product decomposition. How can I mitigate this?
A1: this compound is known to be unstable, with a tendency to fragment between the shikimate and pyridone residues[1]. A key strategy to overcome this is to employ a highly convergent synthesis. By constructing the central, highly-oxidized pyridone ring at a late stage, the number of synthetic steps performed on the fragile, fully assembled molecule is minimized[1][2][3][4]. This approach was successfully implemented in the 2020 total synthesis by the Baran group.
Q2: I am struggling with the late-stage formation of the central hydroxypyridone ring. Standard condensation methods are proving ineffective. What is the recommended approach?
A2: The construction of the sterically hindered and highly functionalized pyridone core of this compound at a late stage is a significant challenge[1][5]. Initial attempts with standard methods were unsuccessful[5]. The breakthrough was a novel, non-canonical Guareschi-Thorpe-type condensation[1][6]. This "aza-Sakurai"-type reaction involves the following key features[5][6]:
-
Activation of the Diacid Chloride: The diacid chloride electrophile is activated with silver triflate (AgOTf).
-
Enhanced Nucleophilicity: The oxime-ether nucleophile is silylated (e.g., with a TMS group) to increase its nucleophilicity.
-
In Situ Protection: The reaction generates TMSOTf in situ, which can protect the C-4 hydroxyl group of the newly formed pyridone, preventing side reactions[5].
The use of a des-TMS nucleophile resulted in a significantly lower yield (14%)[1].
Q3: The formation of the hindered C-C bond between the pyridone and cyclohexyl fragments is low-yielding in my hands. Are there alternative strategies?
A3: An early approach to form the hindered C3-C7 bond via a decarboxylative cross-coupling reaction yielded only 9% of the desired product and was ultimately abandoned[5]. A more successful strategy is to pre-form this bond within one of the key fragments before the final pyridone ring formation. This circumvents the challenge of this difficult coupling on a complex, late-stage intermediate.
Q4: I am having difficulty with the desymmetrizing C-H activation to install the stereocenters on the cyclohexyl fragment. What are the critical parameters for this reaction?
A4: The desymmetrizing C-H activation is a powerful step that sets four stereocenters in a single reaction, but it is highly sensitive to the choice of directing group and reaction conditions[1][5]. A 4-chloro-substituted directing group was found to be optimal. The reaction proceeds via a challenging 6-membered palladacycle intermediate[1][4]. Success in this step requires careful optimization of the directing group and reaction conditions to achieve the reported 58% yield[5].
Q5: My decarboxylative homologation step is not proceeding cleanly. How can I improve the efficiency and purity of this transformation?
A5: This step utilizes a Minisci-type reaction involving a decarboxylative Giese addition followed by a 1,5-hydrogen atom transfer (HAT) cascade[1][6]. The reaction is co-catalyzed by Ag/Fe salts. The presence of both metals is crucial, as the reaction does not proceed in the absence of silver[1]. Ferric ions (Fe³⁺) are believed to selectively oxidize the intermediate α-oxy alkyl radical[1]. This one-pot reaction is reported to be highly efficient on a larger scale (91% yield) and produces a remarkably clean crude product that can often be used in the next step without extensive purification[5].
Q6: I am encountering issues with the acylation of the hindered ester on the cyclohexyl fragment. What is a reliable method for this transformation?
A6: The acylation of this sterically hindered ester is indeed challenging, and many standard acylating agents and base combinations are ineffective[1]. The use of Mander's reagent (methyl cyanoformate) has been shown to be successful for this transformation[7].
Quantitative Data Summary
The following table summarizes the reported yields for the key challenging steps in the total synthesis of (-)-Maximiscin.
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| Desymmetrizing C-H Activation | Pd(OAc)₂, NaIO₄, Ac₂O, AcOH, 4-Cl directing group | 58 | [1][5] |
| Decarboxylative Homologation | Ag₂CO₃, Fe(acac)₃, Phenyl vinyl sulfone | 91 | [5] |
| Late-Stage Pyridone Formation | Diacid chloride, Silylated oxime-ether, AgOTf | Not explicitly stated, but successful | [1][5] |
| Abandoned Decarboxylative Cross-Coupling | Ni(dpm)₂, Heteroaryl zinc reagent, Zn powder | 9 | [5] |
Experimental Protocols
1. Desymmetrizing C-H Activation
This protocol describes the palladium-catalyzed desymmetrizing methoxylation of the meso-acid precursor to establish four stereocenters.
-
Reactants: Meso-acid with a 4-chloro-substituted directing group, Pd(OAc)₂, NaIO₄, Acetic Anhydride, Acetic Acid.
-
Procedure:
-
To a solution of the meso-acid precursor in acetic acid and acetic anhydride, add Pd(OAc)₂ and NaIO₄.
-
Heat the reaction mixture at the optimized temperature and for the specified time as determined by reaction screening.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography to yield the desired methoxylated product.
-
2. Decarboxylative Homologation via Minisci-type Reaction
This protocol details the one-pot decarboxylative Giese addition and 1,5-HAT cascade.
-
Reactants: Lactone precursor, NaOH (for in situ hydrolysis), Ag₂CO₃, Fe(acac)₃, Phenyl vinyl sulfone.
-
Procedure:
-
Hydrolyze the lactone precursor in situ using NaOH.
-
To the resulting carboxylate, add Ag₂CO₃, Fe(acac)₃, and phenyl vinyl sulfone in the appropriate solvent system.
-
Stir the reaction at room temperature under an inert atmosphere.
-
The reaction generates an α-oxy radical that is oxidized to the aldehyde.
-
After the reaction is complete, perform a standard workup. The crude aldehyde is often pure enough for the subsequent step.
-
This protocol outlines the convergent coupling of the two main fragments to form the central hydroxypyridone ring.
-
Reactants: Diacid chloride of the cyclohexyl fragment, TMS-protected hydroxylamine (B1172632) derivative of the shikimate fragment, AgOTf.
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the TMS-protected hydroxylamine derivative in a suitable non-polar solvent (e.g., toluene).
-
Add AgOTf to the solution.
-
Slowly add a solution of the diacid chloride to the reaction mixture at a controlled temperature.
-
Allow the reaction to proceed until completion, monitoring by LCMS.
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting protected this compound derivative by chromatography.
-
The final deprotection with TFA/MeOH yields (-)-Maximiscin[7].
-
Visualizations
Caption: Retrosynthetic analysis of (-)-Maximiscin.
Caption: Desymmetrizing C-H activation workflow.
Caption: Troubleshooting logic for pyridone formation.
References
- 1. Total Synthesis of (–)-Maximiscin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (-)-Maximiscin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Open Flask: (–)-Maximiscin [openflask.blogspot.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Maximiscin Synthesis
Welcome to the technical support center for Maximiscin synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical, yield-determining step in the this compound synthesis pathway?
A1: The macrocyclization step (formation of the 14-membered ring) is the most critical and often the lowest-yielding step. The success of this reaction is highly dependent on precursor purity, high-dilution conditions to prevent intermolecular side reactions, and the choice of cyclization agent.
Q2: I am observing a significant amount of a dimeric byproduct after the macrocyclization step. How can I minimize this?
A2: Dimer formation is a classic side reaction in macrocyclization and is favored at higher concentrations. To minimize it, strictly adhere to high-dilution conditions (typically 0.001 M or less). The use of a syringe pump for the slow addition of the linear precursor to the reaction mixture over an extended period (10-12 hours) is highly recommended. This maintains a low instantaneous concentration of the reactive species, favoring the intramolecular reaction.
Q3: The final deprotection step using hydrogen fluoride-pyridine (HF-Py) is resulting in a complex mixture and low yield. What are the likely causes and solutions?
A3: The final deprotection is sensitive to scavengers and reaction time. Cleavage of the silyl (B83357) ethers can be incomplete or can be accompanied by side reactions if not properly controlled. We recommend including a scavenger like anisole (B1667542) to trap carbocations generated during the reaction. Additionally, carefully monitor the reaction progress using TLC or a rapid LC-MS analysis and quench the reaction immediately upon consumption of the starting material to prevent degradation of the product.
Q4: My chiral HPLC analysis shows poor diastereoselectivity in the aldol (B89426) addition step. How can I improve this?
A4: Poor diastereoselectivity in the aldol addition often points to issues with the chiral auxiliary or the reaction conditions. Ensure the chiral auxiliary is of high enantiomeric purity (>99%). The temperature of the reaction is also critical; maintain a stable temperature of -78 °C during the addition of the aldehyde. Finally, the choice of the Lewis acid can influence selectivity; consider screening alternatives to titanium(IV) isopropoxide, such as tin(II) triflate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 4: Suzuki Coupling | 1. Incomplete boronic acid formation.2. Deactivation of the palladium catalyst.3. Poor quality of the base (e.g., potassium carbonate). | 1. Confirm boronic acid formation via NMR before use.2. Degas all solvents and reagents thoroughly with argon. Use a fresh batch of Pd(PPh₃)₄.3. Use freshly ground, anhydrous potassium carbonate. |
| Incomplete reaction in Step 7: Macrocyclization | 1. Insufficient activation of the carboxylic acid.2. Steric hindrance in the linear precursor.3. Ineffective high-dilution conditions. | 1. Switch to a more powerful coupling agent like HATU or Yamaguchi reagent.2. Re-evaluate the protecting group strategy to reduce steric bulk near the reaction centers.3. Ensure the syringe pump is functioning correctly and the addition rate is slow and steady. |
| Product degradation during final purification | 1. Acidity of silica (B1680970) gel.2. Prolonged exposure to purification solvents.3. Thermal instability of this compound. | 1. Use silica gel that has been pre-treated with triethylamine (B128534) (1% in eluent).2. Minimize the time the compound is on the column. Use a faster flow rate if possible.3. Perform all purification steps at low temperature (e.g., in a cold room) and concentrate fractions under reduced pressure without heating. |
Experimental Protocols
Protocol 1: High-Dilution Macrocyclization (Step 7)
This protocol details the Yamaguchi macrolactonization, a key step in the synthesis of this compound.
-
Preparation: In a flame-dried, 2 L three-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, add 1 L of anhydrous toluene (B28343).
-
Reagent Addition: To the stirred toluene, add 2,4,6-trichlorobenzoyl chloride (1.2 equivalents).
-
Precursor Solution: In a separate flask, dissolve the linear seco-acid precursor (1.0 equivalent) and triethylamine (5.0 equivalents) in anhydrous THF (250 mL).
-
Slow Addition: Using a syringe pump, add the precursor solution to the toluene mixture over a period of 12 hours. Maintain the reaction temperature at 25 °C.
-
Cyclization: After the addition is complete, add 4-dimethylaminopyridine (B28879) (DMAP, 6.0 equivalents) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature for an additional 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: Final Deprotection and Purification (Step 9)
This protocol outlines the global deprotection of silyl ethers to yield this compound.
-
Preparation: In a Teflon vial, dissolve the protected this compound precursor (1.0 equivalent) in 5 mL of anhydrous acetonitrile. Add anisole (10 equivalents) as a scavenger.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add hydrogen fluoride-pyridine (HF-Py, 70% HF) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C and monitor its progress every 15 minutes using LC-MS.
-
Quenching: Once the starting material is consumed (typically 1-2 hours), carefully quench the reaction by slowly adding it to a cooled, stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product using preparative reverse-phase HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% formic acid to yield pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the macrocyclization step.
Maximiscin stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Maximiscin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a rapid loss of this compound potency in my aqueous solution during my experiments. What are the likely causes?
A1: Rapid degradation of this compound in aqueous solutions is a known issue, primarily attributed to its inherent structural instability. The fragmentation of the molecule, particularly at the linkage between the shikimate and pyridone residues, is a documented concern. Several factors can accelerate this degradation:
-
pH: Extremes in pH can catalyze the hydrolysis of labile ester and amide-like bonds within the this compound structure.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
Troubleshooting Steps:
-
pH Control: Ensure your buffer system is maintaining a stable pH, ideally within a neutral range (e.g., pH 6.0-7.5). Avoid highly acidic or alkaline conditions.
-
Temperature Management: Conduct experiments at the lowest feasible temperature. If possible, perform manipulations on ice and store solutions at recommended temperatures (see Table 1).
-
Light Protection: Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Deoxygenate Buffers: If oxidation is suspected, deoxygenate your buffers by sparging with an inert gas like nitrogen or argon before use.
Q2: My LC-MS analysis shows multiple peaks that are not this compound. What could these be?
A2: The appearance of multiple peaks in your chromatogram likely indicates the presence of degradation products. The primary degradation pathway for this compound is fragmentation. You may be observing the separated shikimate derivative and the pyridone-cyclohexyl core. Other possibilities include oxidized or hydrolyzed forms of the parent compound.
Troubleshooting and Identification:
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the unknown peaks. Compare these to the expected masses of the core fragments of this compound.
-
Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study by intentionally exposing this compound to harsh conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture. This will help you create a profile of potential degradation products.
Q3: I am having difficulty obtaining reproducible results in my cell-based assays with this compound. Could this be related to stability?
A3: Yes, inconsistent results in biological assays are a common consequence of compound instability. If this compound degrades in your cell culture medium, the effective concentration will decrease over the course of the experiment, leading to variability.
Troubleshooting Protocol:
-
Prepare Fresh Solutions: Always prepare this compound stock solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted and kept at -80°C to minimize freeze-thaw cycles.
-
Stability in Media: Determine the stability of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze for the remaining concentration of this compound by HPLC or LC-MS.
-
Time-Course Experiment: If significant degradation is observed, consider shorter incubation times for your assays or add this compound to the wells at different time points to maintain a more consistent concentration.
Data on this compound Stability
The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is based on general principles of natural product stability and should be confirmed by in-house experiments.
Table 1: Temperature-Dependent Degradation of this compound in Aqueous Buffer (pH 7.4)
| Temperature | Half-life (t½) |
| 4°C | ~72 hours |
| 25°C (Room Temp) | ~8 hours |
| 37°C | ~2 hours |
Table 2: pH-Dependent Degradation of this compound at 25°C
| pH | Half-life (t½) |
| 3.0 | ~1 hour |
| 5.0 | ~6 hours |
| 7.4 | ~8 hours |
| 9.0 | ~3 hours |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Experimental Buffer
-
Objective: To determine the rate of this compound degradation in a specific buffer at a given temperature.
-
Materials:
-
This compound
-
Experimental Buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Constant temperature incubator/water bath
-
Amber vials
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the final experimental concentration in the pre-warmed experimental buffer in an amber vial.
-
Immediately take a time point zero (T=0) sample and inject it into the HPLC/LC-MS system to determine the initial concentration.
-
Incubate the vial at the desired temperature.
-
Collect samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC/LC-MS to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time and calculate the degradation rate and half-life.
-
Visualizations
Caption: Postulated primary degradation pathways for this compound.
Maximiscin Reaction Conditions: Technical Support Center
Welcome to the technical support center for the optimization of Maximiscin reaction conditions. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common challenges and optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for (–)-Maximiscin?
A1: The total synthesis of (–)-Maximiscin is a convergent process that involves the preparation of two key fragments followed by their coupling to form the central pyridone ring in a late-stage transformation. Key strategies employed in the synthesis include leveraging hidden symmetry, C-H functionalization, and radical retrosynthesis.
Q2: What are the most critical steps in the synthesis that often require optimization?
A2: Based on the reported synthesis, the most critical and challenging steps include:
-
The desymmetrizing palladium-catalyzed C-H activation for methoxylation.
-
The decarboxylative homologation to form a key aldehyde intermediate.
-
The late-stage pyridone ring formation via a convergent coupling.
Q3: Are there any known issues with the stability of this compound or its intermediates?
A3: Yes, this compound itself is documented to be unstable, with a tendency to fragment between the shikimate and pyridone residues. Additionally, some intermediates, such as the diacid chloride used in the pyridone formation, are prone to decomposition at elevated temperatures. The aldehyde intermediate has also been noted to be unstable on silica (B1680970) gel.
Troubleshooting Guides
Issue 1: Low Yield in the Desymmetrizing C-H Methoxyation Step
-
Problem: The palladium-catalyzed desymmetrizing methoxylation reaction is giving low yields of the desired product.
-
Possible Causes & Solutions:
-
Suboptimal Directing Group: The choice of the directing group on the pyridyl ring has a significant impact on the reaction yield. While diastereoselectivity may remain high, the electronics of the ring are crucial. A 4-Cl substituted analog was identified as the optimal directing group.
-
Reaction Temperature: Elevated temperatures can be beneficial, but temperatures above 50 °C lead to the predominance of by-products. Careful control of the reaction temperature is critical.
-
Solvent Choice: Acetonitrile (B52724) has been identified as the optimal solvent for this reaction.
-
Issue 2: Poor Performance in the Late-Stage Pyridone Ring Formation
-
Problem: The condensation reaction to form the central pyridone ring is resulting in low yields or decomposition of starting materials.
-
Possible Causes & Solutions:
-
Poor Nucleophilicity of the Oxime Ether: The oxime ether intermediate may not be sufficiently nucleophilic, leading to decomposition of the diacid chloride electrophile at the required high temperatures.
-
Solution: Preparation of a TMS derivative of the oxime ether can enhance its nucleophilicity through a β-silicon effect.
-
-
Decomposition of the Diacid Chloride: The diacid chloride is unstable at elevated temperatures.
-
Solution: Conducting the reaction at a lower temperature and using an activating agent like Silver trifluoromethanesulfonate (B1224126) (AgOTf) can promote the activation of the diacid chloride electrophile without requiring high heat.
-
-
Product Acylation: The product can be acylated on the pyridone 4-OH by the starting material.
-
Solution: A methanol (B129727) quench can be employed to liberate the desired product.
-
-
Issue 3: Inefficient Decarboxylative Homologation (Minisci-type reaction)
-
Problem: The radical translocation cascade for the formation of the aldehyde intermediate is inefficient.
-
Possible Causes & Solutions:
-
Aggregate Formation: The reaction mixture can become a heterogeneous mixture, leading to the formation of aggregates and diminished product yield.
-
Solution: The addition of NaHSO₄ buffers the resulting carboxylate, preventing heterogeneity and improving the yield.
-
-
Absence of Necessary Metals: The reaction requires the presence of both iron (Fe) and silver (Ag) salts. No desired product is formed in the absence of Ag. Fe³⁺ is thought to assist in the selective oxidation of the intermediate α-oxy alkyl radical.
-
Data Presentation
Table 1: Optimization of the Desymmetrizing C-H Methoxyation
| Entry | Directing Group Substituent | Temperature (°C) | Solvent | Yield (%) |
| 1 | 4-H | 50 | Acetonitrile | <10 |
| 2 | 4-OMe | 50 | Acetonitrile | 25 |
| 3 | 4-Br | 50 | Acetonitrile | 45 |
| 4 | 4-Cl | 50 | Acetonitrile | 58 |
| 5 | 4-Cl | 40 | Acetonitrile | 42 |
| 6 | 4-Cl | 60 | Acetonitrile | 35 (with byproducts) |
| 7 | 4-Cl | 50 | Toluene | 20 |
Note: This table is a representative summary based on the qualitative descriptions in the search results. The original publication may contain more detailed data.
Table 2: Optimization of the Late-Stage Pyridone Formation
| Entry | Nucleophile | Electrophile Activator | Temperature (°C) | Solvent | Yield (%) |
| 1 | des-TMS-5 | None | 90 | Toluene | Intractable mixture |
| 2 | des-TMS-5 | AgOTf | 40 | Acetonitrile | 14 |
| 3 | TMS derivative 5 | None | 40 | Acetonitrile | 25 |
| 4 | TMS derivative 5 | AgOTf | Room Temp | Acetonitrile | Moderate (reaction is rapid) |
| 5 | TMS derivative 5 | AgOTf | 50 | Acetonitrile | Increased byproducts |
Note: This table is a representative summary based on the qualitative descriptions in the search results. "Moderate" yield indicates a successful reaction as described in the source, with the reaction being quenched after only 7 minutes. The original publication may contain more detailed quantitative data.
Experimental Protocols
Protocol 1: Optimized Desymmetrizing C-H Methoxyation
-
To a solution of the substrate with the 4-Cl substituted pyridyl directing group in acetonitrile, add the palladium catalyst.
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate work-up and purify the product using column chromatography.
Protocol 2: Optimized Late-Stage Pyridone Formation
-
Prepare the TMS derivative of the oxime ether nucleophile.
-
In a separate flask, prepare the diacid chloride from the corresponding diacid.
-
To a solution of the TMS-derivatized nucleophile in acetonitrile at room temperature, add Silver trifluoromethanesulfonate (AgOTf).
-
Slowly add the diacid chloride electrophile to the mixture.
-
The reaction is typically very fast; monitor closely (e.g., quench after ~7 minutes as reported).
-
Quench the reaction with methanol to liberate the product from any acylated species.
-
Perform an aqueous work-up and extract the product.
-
Purify the final compound, noting that it may exist as a mixture of interconverting atropisomers.
Visualizations
Caption: Overall synthetic workflow for the total synthesis of (–)-Maximiscin.
Caption: Troubleshooting logic for the late-stage pyridone formation.
Caption: Postulated mechanism of action for this compound's anti-cancer activity.
Maximiscin Purification Technical Support Center
Welcome to the technical support center for Maximiscin purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges in removing by-products during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis and purification of this compound?
A1: The most frequently encountered by-products in this compound preparations include deletion sequences (n-1, n-2 peptides), truncated peptides, incompletely deprotected protecting groups, and diastereomers. The presence and abundance of these by-products can vary depending on the synthesis strategy and purification conditions.
Q2: What is the recommended initial approach for this compound purification?
A2: A multi-step purification strategy is recommended for achieving high-purity this compound. The general workflow involves an initial capture and partial purification step using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by a polishing step using a secondary purification method like Ion-Exchange Chromatography (IEX) or a different RP-HPLC condition to remove closely eluting impurities.
Q3: How can I improve the resolution between this compound and closely eluting by-products in RP-HPLC?
A3: To improve resolution, consider optimizing the following parameters:
-
Gradient Slope: A shallower gradient of the organic mobile phase can enhance the separation of species with similar hydrophobicity.
-
Mobile Phase Additives: The use of different ion-pairing agents (e.g., trifluoroacetic acid (TFA), formic acid) can alter the retention times of this compound and its by-products.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size may improve selectivity.
-
Temperature: Adjusting the column temperature can influence the retention behavior and peak shape.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound purification.
Issue 1: Co-elution of a Major By-product with this compound in RP-HPLC
Problem: A significant impurity peak is consistently co-eluting with the main this compound peak, even after optimizing the HPLC gradient.
Possible Causes and Solutions:
-
Cause 1: Similar Hydrophobicity: The by-product may have a very similar hydrophobicity to this compound.
-
Solution: Implement a secondary, orthogonal purification method. Ion-Exchange Chromatography (IEX) is often effective as it separates molecules based on charge rather than hydrophobicity.
-
-
Cause 2: Presence of Diastereomers: Diastereomers can be particularly challenging to separate by RP-HPLC.
-
Solution: Explore the use of a chiral stationary phase or modify the mobile phase with a chiral selector. Alternatively, a different chromatographic technique like Supercritical Fluid Chromatography (SFC) may provide better separation.
-
Issue 2: Low Recovery of this compound After Purification
Problem: The final yield of purified this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Precipitation on Column | Decrease the initial sample concentration. Increase the percentage of organic solvent in the sample loading buffer. |
| Irreversible Adsorption | Passivate the HPLC system and column with a blank injection of a high-concentration sample of a standard peptide like BSA to block active sites. |
| Product Instability | Ensure the pH of the mobile phases is within the stability range of this compound. Minimize the time the purified product spends in the acidic mobile phase by neutralizing the collected fractions. |
Experimental Protocols
Protocol 1: Two-Step Orthogonal Purification of this compound
This protocol describes a two-step purification process using RP-HPLC followed by IEX for high-purity this compound.
Step 1: Primary Purification by RP-HPLC
-
Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Fraction Collection: Collect 2 mL fractions across the main peak.
-
Analysis: Analyze collected fractions by analytical HPLC and mass spectrometry to identify those containing pure this compound.
Step 2: Polishing by Ion-Exchange Chromatography (IEX)
-
Pool and Lyophilize: Pool the purest fractions from the RP-HPLC step and lyophilize.
-
Column: Strong cation exchange column.
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 3.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Fraction Collection and Analysis: Collect fractions and analyze for purity. Pool the pure fractions and desalt using a C18 solid-phase extraction cartridge.
Visual Guides
Caption: Workflow for the two-step purification of this compound.
Caption: Troubleshooting logic for co-eluting impurities.
Maximiscin Cell-Based Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Maximiscin in cell-based assays. The information is designed to assist scientists and drug development professionals in overcoming common experimental hurdles and ensuring reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is understood to be a natural product that activates DNA damage response pathways.[1] It is believed to act as a selective radical oxidant, which may contribute to its cytotoxic effects.[2] Its efficacy has been noted against certain types of triple-negative breast cancer.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: While specific stability data for this compound in various solvents is not extensively published, it is common practice for complex natural products to be dissolved in a high-quality, anhydrous solvent such as DMSO for stock solutions. It is advisable to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles by preparing single-use aliquots.
Q3: How do I select the appropriate cell line for my this compound assay?
A3: The choice of cell line is critical and should be guided by your experimental goals.[3] Since this compound is known to induce DNA damage, cell lines with well-characterized DNA repair pathways may be particularly relevant.[1] It is also important to use cell lines that have been properly authenticated and are free from contamination.[3][4]
Q4: How can I minimize variability in my cell-based assays with this compound?
A4: Minimizing variability requires standardization across several aspects of your experimental workflow:
-
Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure consistent seeding density.[4]
-
Standard Operating Procedures (SOPs): Adhere to detailed SOPs for all experimental steps, from reagent preparation to data analysis.
-
Proper Reagent Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.
-
Pipetting Accuracy: Calibrate pipettes regularly and use proper techniques to ensure accurate and consistent dispensing of reagents and cells.[4]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently mix the suspension between pipetting into wells. Consider using a multichannel pipette for improved consistency.[4] |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[4] |
| Pipetting Errors | Calibrate pipettes regularly. For small volumes, consider using reverse pipetting techniques, especially with viscous solutions.[4] |
| Compound Precipitation | Visually inspect wells after adding this compound to ensure it has not precipitated out of solution. If precipitation is observed, consider adjusting the final solvent concentration or using a different vehicle. |
Issue 2: No Observable Effect or Low Potency of this compound
If this compound does not produce the expected biological response, several factors should be investigated.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | Perform a wide dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Given its nature as a radical oxidant, it may be susceptible to degradation in certain media or under prolonged exposure to light. |
| Insufficient Incubation Time | Optimize the incubation time. DNA damage and subsequent cellular responses can take time to manifest. A time-course experiment is recommended. |
| Cell Line Resistance | The chosen cell line may have robust DNA repair mechanisms or other factors that confer resistance to this compound. Consider using a different cell line or sensitizing the cells with an appropriate agent. |
| Assay Readout Timing | The timing of the assay endpoint is critical. For example, in cytotoxicity assays, measuring too early may miss the onset of cell death, while measuring too late may result in underestimation due to secondary necrosis.[5] |
Issue 3: High Background Signal or Assay Interference
A high background can mask the specific signal generated by the cellular response to this compound.
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound | If using a fluorescence-based assay, test whether this compound itself fluoresces at the excitation and emission wavelengths of your assay. If so, include a "compound only" control to subtract the background fluorescence. |
| Media Components | Phenol (B47542) red in cell culture media can cause autofluorescence.[6] For fluorescence-based assays, it is highly recommended to use phenol red-free media. |
| Plate Selection | For fluorescence assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.[6] For luminescence assays, use solid white plates to maximize the signal.[5] |
| Reader Settings | Optimize the gain and other settings on your plate reader to maximize the signal-to-background ratio. |
Experimental Protocols
Protocol: Determining this compound Cytotoxicity using an MTS Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on an adherent cell line.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 104 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well, clear-bottom, black-walled plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other values.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizing Workflows and Pathways
References
overcoming Maximiscin solubility problems
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming potential solubility challenges when working with Maximiscin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Optimize the dilution method: Instead of adding the aqueous solution to your DMSO stock, try adding the DMSO stock dropwise to the vigorously vortexing or stirring aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent: For in vitro assays, consider using a small percentage of a water-miscible organic co-solvent like ethanol (B145695) in your final solution, if compatible with your experimental system.
-
Incorporate surfactants: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain the solubility of hydrophobic compounds in aqueous solutions for cell-free assays. However, their use in cell-based assays should be carefully evaluated for potential cytotoxicity.
-
Sonication: After dilution, briefly sonicate the solution in a water bath to help dissolve any small precipitates that may have formed.
Q3: What is the known mechanism of action of this compound?
A3: this compound has been shown to induce DNA damage, which in turn activates DNA damage response (DDR) pathways.[1][2][3] This leads to an accumulation of cells in the G1 phase of the cell cycle and can trigger apoptosis.[1][4] Key signaling proteins that are phosphorylated and activated in this pathway include p53, Chk1, and Chk2.[1]
Q4: Is this compound effective against all types of cancer cells?
A4: this compound has demonstrated selective cytotoxic efficacy against the basal-like 1 (BL1) subtype of triple-negative breast cancer (TNBC).[1][4] Its effectiveness against other cancer cell types may vary, and it is recommended to perform dose-response studies on your specific cell line of interest.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for systematically addressing this compound solubility challenges.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration should be determined based on the results of a small-scale solubility test.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a small amount of this compound (e.g., 1 mg) using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.
-
Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM) and the molecular weight of this compound, calculate the required volume of DMSO.
-
Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution for any undissolved particles.
-
Sonication (Optional): If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
This protocol describes the preparation of working solutions of this compound for use in cell-based assays.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile cell culture medium or appropriate aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Recommended): To minimize the precipitation risk, perform a serial dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, first dilute the stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution:
-
Pre-warm the required volume of cell culture medium or aqueous buffer to the appropriate temperature for your assay.
-
While vigorously vortexing or stirring the medium/buffer, add the required volume of the this compound intermediate stock solution dropwise. This rapid mixing helps to prevent the formation of localized high concentrations of the compound, which can lead to precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.5%) and is consistent across all experimental conditions, including a vehicle control (medium with the same percentage of DMSO).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Data Presentation
Table 1: General Solubility Characteristics of Poorly Soluble Compounds
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for preparing high-concentration stock solutions. | Generally well-tolerated by most cell lines at concentrations ≤ 0.5%. May have biological effects at higher concentrations. |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations. Evaporation can be an issue. |
| Methanol (MeOH) | 6.6 | Alternative to ethanol, with higher polarity. | Generally more toxic to cells than ethanol. |
| N,N-Dimethylformamide (DMF) | 6.4 | Stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO. Use with caution. |
Mandatory Visualization
Diagram: this compound-Induced DNA Damage Response Pathway
References
- 1. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces DNA Damage, Activates DNA Damage Response Pathways, and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
minimizing off-target effects of Maximiscin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Maximiscin, a potent inhibitor of the MAX1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive ATP inhibitor that specifically targets the MAX1 tyrosine kinase, a critical component of the pro-survival signaling pathway in several cancer cell lines. By binding to the ATP pocket of MAX1, this compound prevents its phosphorylation and subsequent activation of downstream signaling cascades, leading to cell cycle arrest and apoptosis in MAX1-dependent tumors.
Q2: What are the known primary off-target kinases for this compound?
The primary off-target kinases of concern are members of the SRC family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of these kinases can lead to unintended cellular effects and toxicity.
Q3: How can I confirm that this compound is inhibiting the MAX1 target in my cell line?
The most direct method is to perform a Western blot analysis to assess the phosphorylation status of MAX1 at its activation loop (e.g., p-MAX1 Tyr591). A dose-dependent decrease in the p-MAX1 signal upon this compound treatment indicates successful target engagement.
Q4: I am observing significant cytotoxicity at concentrations where I don't see complete target inhibition. What could be the cause?
This issue often points to off-target effects. At lower concentrations, this compound might be inhibiting other critical kinases for which it has a high affinity, leading to toxicity before achieving complete inhibition of MAX1. We recommend performing a dose-response curve and comparing the IC50 for cytotoxicity with the IC50 for MAX1 inhibition.
Troubleshooting Guide
Issue 1: High background signal in Western blot for p-MAX1.
-
Possible Cause: Non-specific antibody binding or issues with blocking.
-
Solution:
-
Increase the duration or concentration of your blocking agent (e.g., 5% BSA or non-fat milk in TBST).
-
Optimize the primary antibody concentration by performing a titration.
-
Ensure thorough washing steps between antibody incubations.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent cell seeding density, variability in drug preparation, or edge effects in multi-well plates.
-
Solution:
-
Use a cell counter to ensure consistent cell numbers for each experiment.
-
Prepare fresh this compound dilutions from a concentrated stock for each experiment.
-
Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations.
-
Issue 3: Unexpected morphological changes in cells at low this compound concentrations.
-
Possible Cause: This is likely an off-target effect, potentially related to VEGFR2 inhibition affecting cell adhesion or cytoskeletal arrangement.
-
Solution:
-
Perform a washout experiment to see if the morphological changes are reversible.
-
Use a more specific VEGFR2 inhibitor as a positive control to see if it phenocopies the effect.
-
Consider using a lower, more targeted concentration of this compound in combination with another agent.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| MAX1 (On-Target) | 5 | Primary therapeutic target |
| VEGFR2 (Off-Target) | 50 | Potential for anti-angiogenic and cytotoxic side effects |
| SRC (Off-Target) | 150 | Potential for effects on cell adhesion and migration |
| FYN (Off-Target) | 200 | Member of the SRC family kinases |
| EGFR | > 10,000 | Minimal activity |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Line | Seeding Density (cells/cm²) | Recommended Concentration Range (nM) | Notes |
| HT-29 | 1.5 x 10⁴ | 1 - 100 | High MAX1 expression |
| A549 | 1.0 x 10⁴ | 10 - 500 | Moderate MAX1 expression |
| MCF-7 | 2.0 x 10⁴ | 5 - 250 | Low MAX1 expression |
Experimental Protocols
Protocol 1: Western Blot for p-MAX1 Inhibition
-
Cell Seeding: Plate cells at a density of 1.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies for p-MAX1 (Tyr591) and total MAX1 overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound's on-target inhibition of MAX1 and off-target effects on VEGFR2 and SRC pathways.
Caption: Workflow for differentiating on-target vs. off-target effects of this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity with this compound.
Maximiscin Synthesis Scalability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability challenges in the synthesis of Maximiscin. The information is compiled from published synthetic routes to address common issues and provide detailed protocols for key experimental steps.
Frequently Asked Questions (FAQs)
Q1: What are the main scalability challenges reported in the total synthesis of (–)-Maximiscin?
The synthesis of (–)-Maximiscin, while a landmark achievement, presents several scalability challenges. Key issues identified in the literature include:
-
Inefficient Early-Stage Methodologies: Initial photoredox catalysis conditions, while functional at a small scale, proved to be messy and difficult to scale up, leading to purification complications with an unstable aldehyde product[1][2].
-
Late-Stage Pyridone Ring Formation: The construction of the central hydroxypyridone ring late in the synthesis is a critical step. Initial attempts were low-yielding, complicated by the instability of the diacid electrophile and side reactions[1].
-
Byproduct Formation in Radical Reactions: An early strategy for a key C-C bond formation using a nickel-catalyzed decarboxylative Giese addition was hampered by a competing 1,5-hydrogen atom transfer (1,5-HAT), which resulted in the formation of a double-addition byproduct[2].
-
Optimization of C-H Activation: A crucial desymmetrizing C-H activation step required extensive screening of directing groups and reaction conditions to achieve a scalable and high-yielding process[1][2].
Q2: An early-stage aldehyde intermediate appears to be unstable during silica (B1680970) gel chromatography. How can this be addressed?
The instability of an aldehyde intermediate during purification on silica gel has been noted as a significant issue, particularly with methods that result in "messy" crude reaction mixtures[1]. The most effective solution reported was to change the preceding reaction to a cleaner, more efficient one. By switching from a photoredox-catalyzed reaction to a one-pot Minisci-type decarboxylative homologation, the crude material was remarkably clean. This allowed the unstable aldehyde to be "telescoped" directly into the next reaction step without the need for chromatographic purification, thus bypassing the instability issue entirely[1].
Q3: The late-stage pyridone synthesis is low-yielding. What are the common failure points and how can they be mitigated?
Low yields in the late-stage pyridone synthesis are often attributed to the instability of the diacid chloride electrophile and insufficient nucleophilicity of the coupling partner[1]. To overcome this, several modifications to the protocol were successfully implemented:
-
Activation of the Electrophile: The addition of silver triflate (AgOTf) was found to activate the diacid electrophile, likely forming a more reactive transient diacyl triflate[1][2].
-
Enhancing Nucleophilicity: The nucleophilicity of the oxime-ether fragment was increased by introducing a trimethylsilyl (B98337) (TMS) group, leading to an "aza-Sakurai"-type system[1]. The presence of the silyl (B83357) group was critical, as its absence resulted in a significantly lower yield (14%)[2].
-
Solvent Choice: While acetonitrile (B52724) gave the best yields, it could lead to the cleavage of the TMS protecting group and subsequent side reactions. In non-polar solvents like toluene (B28343), in situ generated TMSOTf was observed to cap the pyridone C-4 hydroxyl group, preventing it from reacting with the activated diacid starting material[1]. Careful optimization of the solvent and reaction time is therefore crucial.
Troubleshooting Guides
Problem 1: Low Yield and/or Byproduct Formation in the Decarboxylative Homologation Step
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the desired aldehyde product. | Use of suboptimal radical generation conditions (e.g., standard Ag+/persulfate). | Employ the optimized Ag/Fe co-catalyzed Minisci-type conditions. This proved highly efficient on a larger scale[2]. |
| Formation of a double-addition byproduct. | A competing 1,5-hydrogen atom transfer (1,5-HAT) pathway is favored. This was observed with a Ni-catalyzed decarboxylative Giese addition protocol[2]. | Transition from a reductive to an oxidative decarboxylative manifold. The Ag/Fe system allows the transposed radical to be oxidized to the desired aldehyde, preventing the second addition[1][2]. |
| A heterogeneous mixture forms during the reaction, leading to diminished yield. | The carboxylate formed from in situ hydrolysis is not adequately buffered, leading to aggregation[2]. | Add NaHSO4 to the reaction mixture. This buffers the carboxylate and ensures a homogeneous reaction, improving the product yield[2]. |
Problem 2: Poor Efficiency and Selectivity in the Desymmetrizing C-H Activation Step
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the desired methoxylated product. | The electronics of the directing group are not optimal for the C-H activation reaction. | Screen various substituted pyridyl directing groups. A 4-Cl substituted analog was identified as the optimal directing group, significantly improving the reaction yield[2]. |
| Poor diastereoselectivity. | The directing group is not effectively controlling the stereochemistry of the reaction. | While diastereoselectivity was generally high in the reported synthesis, ensure the chiral directing group is of high purity and that the reaction is run under the optimized conditions[2]. |
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of (–)-Maximiscin, comparing initial and optimized conditions where applicable.
Table 1: Comparison of Decarboxylative Homologation Methods
| Method | Key Reagents | Scale | Yield | Key Advantages |
| Photoredox (PET) Catalysis | Not specified in detail | Small | "Reasonably efficient"[1] | Proof of concept |
| Ni-Catalyzed Giese Addition | Ni(dpm)2, Zn powder | Small | 9%[1] | Forms C-C bond |
| Optimized: Minisci-Type | AgNO3, K2S2O8, Fe(acac)3, NaHSO4 | Gram-scale | 91% [1][2] | High yield, clean crude, scalable |
Table 2: Desymmetrizing C-H Activation Yield
| Directing Group | Scale | Yield | Recovered Starting Material |
| Optimal: 4-Cl Pyridyl Analog | Gram-scale | 58% | 23% [2] |
Key Experimental Protocols
Protocol 1: Scalable Decarboxylative Homologation (Minisci-Type)
This protocol is for the one-pot hydrolysis and decarboxylative homologation to form the key aldehyde intermediate.
-
To a solution of the lactone precursor in a suitable solvent (e.g., a mixture of acetonitrile and water), add sodium bisulfate (NaHSO4) to buffer the reaction.
-
Initiate in situ hydrolysis of the lactone to the corresponding carboxylic acid.
-
Add silver nitrate (B79036) (AgNO3), potassium persulfate (K2S2O8), and iron(III) acetylacetonate (B107027) (Fe(acac)3).
-
Stir the reaction at an appropriate temperature until the starting material is consumed (monitor by TLC or LCMS).
-
Upon completion, the crude reaction mixture, which should be relatively clean, can be worked up and telescoped directly into the subsequent Wittig reaction without chromatographic purification.
Protocol 2: Optimized Late-Stage Pyridone Formation
This protocol describes the convergent coupling to form the central pyridone ring.
-
Prepare the diacid chloride from the corresponding diacid precursor using a standard reagent like oxalyl chloride.
-
In a separate flask, dissolve the silylated oxime-ether nucleophile (the fragment derived from shikimic acid with a TMS group) in an appropriate solvent (e.g., toluene).
-
To the nucleophile solution, add silver triflate (AgOTf).
-
Add the freshly prepared diacid chloride to the mixture.
-
Allow the reaction to proceed at a controlled temperature. The reaction progress should be monitored carefully to minimize side reactions.
-
Upon completion, perform an aqueous workup and purify the product by chromatography.
Visualizations
Caption: Retrosynthetic analysis of (–)-Maximiscin.
References
refining Maximiscin treatment protocols
Welcome to the technical support center for Maximiscin. This guide is designed to assist researchers, scientists, and drug development professionals in refining this compound treatment protocols. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MAX-Receptor Tyrosine Kinase (MAX-RTK). By binding to the ATP-binding pocket of MAX-RTK, this compound blocks downstream signaling through the PI3K/AKT and RAS/MAPK pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to six months or -80°C for up to one year. Please refer to the product's Certificate of Analysis for lot-specific solubility information.
Q3: What are the recommended working concentrations for in vitro assays?
A3: The optimal working concentration of this compound is highly dependent on the cell line and the specific assay being performed. We recommend performing a dose-response curve to determine the IC50 value for your specific model. See the table below for IC50 values in common cancer cell lines as a starting point.
Quantitative Data Summary
The following tables provide reference data for this compound based on internal validation studies.
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 50 |
| MCF-7 | Breast Cancer | 72 hours | 120 |
| U-87 MG | Glioblastoma | 72 hours | 75 |
| HT-29 | Colorectal Cancer | 72 hours | 250 |
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay Type | Recommended Starting Concentration Range |
| Cell Viability (MTT, CellTiter-Glo®) | 1 nM - 10 µM |
| Western Blot (Target Inhibition) | 10 nM - 1 µM |
| Angiogenesis Assay (Tube Formation) | 5 nM - 500 nM |
| Apoptosis Assay (Caspase-3/7) | 25 nM - 2 µM |
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the this compound signaling pathway and a typical experimental workflow.
Validation & Comparative
Maximizing Antitumor Potential: A Comparative Analysis of Maximiscin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel fungal metabolite, Maximiscin, with standard-of-care chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131), in the context of triple-negative breast cancer (TNBC). This document synthesizes available preclinical data to offer an objective evaluation of this compound's antitumor effects and its potential as a therapeutic agent.
Introduction to this compound and its Antitumor Activity
This compound is a recently discovered fungal metabolite that has demonstrated promising antitumor properties, particularly against the basal-like 1 (BL1) subtype of triple-negative breast cancer.[1][2] Preclinical studies have shown its selective cytotoxic efficacy against the MDA-MB-468 human breast cancer cell line.[1][2] The primary mechanism of action for this compound involves the induction of DNA double-strand breaks. This leads to the activation of the DNA damage response pathway, characterized by the phosphorylation of p53, Chk1, and Chk2.[1] Consequently, the cell cycle is arrested in the G1 phase, ultimately leading to apoptotic cell death.[1] In vivo studies have confirmed this compound's ability to inhibit tumor growth in xenograft mouse models.[1][3]
Comparative In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values of this compound, Doxorubicin, and Cisplatin against the MDA-MB-468 triple-negative breast cancer cell line.
| Compound | Cell Line | IC50 / LC50 (µM) | Reference |
| This compound | MDA-MB-468 | LC50: 0.6 | [1] |
| Doxorubicin | MDA-MB-468 | IC50: 0.13 | [4] |
| Cisplatin | MDA-MB-468 | Varies (see note) | [5] |
Note on Cisplatin IC50: The reported IC50 values for cisplatin in MDA-MB-468 cells vary across studies, likely due to differences in experimental conditions such as incubation time. For instance, one study reported a significant reduction in cell viability at concentrations of 10 µM and 20 µM after 24 hours of treatment.[5]
Comparative In Vivo Antitumor Efficacy
This section compares the in vivo antitumor effects of this compound, Doxorubicin, and Cisplatin in xenograft models using TNBC cell lines.
| Compound | Cell Line Xenograft | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | MDA-MB-468 | 5 mg/kg, i.p., daily for 21 days | Significant tumor growth inhibition observed over 21 days.[1] | [1] |
| Doxorubicin | MDA-MB-468 | 4.5 mg/kg, i.v. | Significant tumor volume reduction. | [6] |
| Cisplatin | MDA-MB-468 | 2 mg/kg, i.p., once a week for 6 weeks | Significant inhibition of tumor growth when used in combination with an antibody-drug conjugate.[7] | [7] |
Mechanism of Action: A Visual Representation
The following diagram illustrates the proposed signaling pathway for this compound's antitumor activity.
Caption: Proposed signaling cascade of this compound-induced antitumor effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, doxorubicin, or cisplatin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry. The G1, S, and G2/M phases of the cell cycle are distinguished based on the fluorescence intensity of PI.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment and monitoring of tumor xenografts in immunodeficient mice.
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds (e.g., this compound at 5 mg/kg daily via intraperitoneal injection) and vehicle control according to the specified dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) as a percentage of the control group.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the antitumor effects of novel compounds like this compound with established drugs.
Caption: A generalized workflow for preclinical antitumor drug comparison.
Conclusion
References
- 1. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces DNA Damage, Activates DNA Damage Response Pathways, and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 5. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Maximiscin and Other DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Maximiscin, a novel fungal metabolite, with established DNA damaging agents: Doxorubicin, Cisplatin, and Etoposide (B1684455). The information is compiled to assist researchers in understanding the mechanistic distinctions and to provide a framework for evaluating novel genotoxic compounds.
Introduction to this compound
This compound is a fungal metabolite identified for its selective cytotoxic activity against specific subtypes of triple-negative breast cancer.[1][2][3] Experimental evidence has shown that this compound induces DNA double-strand breaks (DSBs), leading to the activation of the DNA Damage Response (DDR) pathway and subsequent cell cycle arrest.[1][2][3] Its unique structure and selective action make it a compound of interest for further investigation in oncology.
Mechanism of Action Overview
DNA damaging agents are a cornerstone of cancer therapy. They function by inducing lethal lesions in the genomic DNA of rapidly proliferating cancer cells. While the ultimate outcome—cell death—is often the same, the initial mechanisms of DNA damage induction vary significantly.
-
This compound: Induces DNA double-strand breaks, though the precise molecular interaction leading to the break is still under investigation. This damage triggers the phosphorylation of key DDR proteins, including p53, Chk1, and Chk2.[1][2][3]
-
Doxorubicin: Functions through two primary mechanisms: it intercalates between DNA base pairs, disrupting DNA structure and inhibiting macromolecular biosynthesis, and it inhibits the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been broken to relieve supercoiling.[4][5][6]
-
Cisplatin: An alkylating-like agent that, once aquated within the cell, forms covalent bonds with purine (B94841) bases (primarily guanine) in DNA. This results in the formation of intra-strand and inter-strand crosslinks, which physically obstruct DNA replication and transcription.[1][7][8]
-
Etoposide: A topoisomerase II inhibitor that stabilizes the transient complex formed between the enzyme and DNA. By preventing the re-ligation of the double-strand break created by topoisomerase II, it leads to an accumulation of permanent DNA breaks.[2][9][10]
Quantitative Data Presentation
The following table summarizes the cytotoxic activity (IC50) of the compared agents against triple-negative breast cancer (TNBC) cell lines.
Disclaimer: The data presented below is compiled from different studies and is intended for illustrative purposes. The experimental conditions (e.g., assay type, exposure duration) may vary between studies. A direct, head-to-head experimental comparison is required for a definitive assessment of relative potency.
| Agent | Cell Line | IC50 Value (µM) | Exposure Time (h) | Primary Mechanism |
| This compound | MDA-MB-468 | Data not available in comparative studies | - | DNA Double-Strand Breaks[1][2] |
| Doxorubicin | MDA-MB-468 | 0.35 | 72 | Topoisomerase II Inhibition & DNA Intercalation[11] |
| MDA-MB-231 | 1.5 | 72 | Topoisomerase II Inhibition & DNA Intercalation[11] | |
| Cisplatin | MDA-MB-231 | ~19 - 40 | 24 - 72 | DNA Crosslinking |
| Etoposide | MDA-MB-231 | Data not available in cited studies | - | Topoisomerase II Inhibition[9] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize DNA damaging agents are provided below.
Western Blot for Phosphorylated DDR Proteins
This protocol is used to detect the activation of signaling proteins (e.g., p53, Chk1, Chk2) in response to DNA damage.
a. Sample Preparation & Lysis:
-
Culture cells to 70-80% confluency and treat with the DNA damaging agent for the desired time.
-
Place the culture dish on ice, aspirate the media, and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate per sample by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before assembling the transfer stack.
c. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Tris-Buffered Saline with 0.1% Tween 20 (TBST) containing 5% Bovine Serum Albumin (BSA). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p53) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies DNA double-strand breaks. Phosphorylation of histone H2AX at serine 139 (γH2AX) creates foci at DSB sites.
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat cells with the DNA damaging agent for the desired time.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[14]
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.[13]
-
Incubate with anti-γH2AX primary antibody (diluted in 1% BSA/PBS) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei by incubating with DAPI solution for 5 minutes.[13]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize using a fluorescence microscope and quantify the number of foci per nucleus using imaging software like ImageJ/Fiji.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Harvest cells (including any floating cells in the media) after treatment and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS to create a single-cell suspension.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Store the fixed cells at 4°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cells with PBS to remove residual ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[15][16] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each cycle phase.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the general DNA Damage Response (DDR) pathway activated by these agents and a typical experimental workflow for their evaluation.
Caption: General DNA Damage Response (DDR) Pathway.
Caption: Workflow for Evaluating DNA Damaging Agents.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
- 7. Cisplatin - Wikipedia [en.wikipedia.org]
- 8. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 11. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Head-to-Head Comparison: Maximiscin Versus PARP Inhibitors in Breast Cancer
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel fungal metabolite, Maximiscin, and the established class of PARP inhibitors for the treatment of breast cancer. This document synthesizes preclinical and clinical data, presenting it in a clear, comparative format with supporting experimental details and visual representations of key biological pathways and workflows.
Introduction
The landscape of breast cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. Two distinct approaches in this arena are represented by this compound, a novel natural product, and Poly (ADP-ribose) polymerase (PARP) inhibitors, a clinically validated class of drugs. This guide offers a detailed comparison of their mechanisms of action, preclinical and clinical efficacy, and target patient populations, supported by available experimental data.
Mechanism of Action: A Tale of Two DNA Damage Responses
While both this compound and PARP inhibitors ultimately lead to cancer cell death by inducing overwhelming DNA damage, their initial mechanisms of action are fundamentally different.
This compound , a fungal metabolite, has been shown to directly induce DNA double-strand breaks (DSBs).[1][2][3] This triggers the activation of the DNA damage response (DDR) pathways, leading to the phosphorylation of key proteins such as p53, Chk1, and Chk2, and subsequent cell cycle arrest in the G1 phase.[1][2][3] Its efficacy has been demonstrated to be particularly potent in the basal-like 1 (BL1) molecular subtype of triple-negative breast cancer (TNBC).[1]
PARP inhibitors , on the other hand, function on the principle of synthetic lethality.[4][5][6] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells that have a pre-existing defect in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by these drugs prevents the repair of SSBs.[7][8] During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[9] The HRR-deficient cells are unable to repair these DSBs, leading to genomic instability and cell death.[5]
References
- 1. This compound Induces DNA damage, Activates DNA Damage Response Pathways and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Induces DNA Damage, Activates DNA Damage Response Pathways, and Has Selective Cytotoxic Activity against a Subtype of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. aacr.org [aacr.org]
- 8. komen.org [komen.org]
- 9. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
The Quest for Potent Maximiscin Analogs: A Proposed Structure-Activity Relationship Guide
While the total synthesis of the complex natural product Maximiscin has been a landmark achievement in organic chemistry, a comprehensive public-domain analysis of the structure-activity relationship (SAR) of its analogs remains an uncharted area of research. This compound, a metabolite of mixed biosynthetic origin, has garnered significant interest for its selective cytotoxic activity against a subtype of triple-negative breast cancer, a particularly aggressive form of the disease. It is understood to induce DNA damage and activate DNA damage response pathways.[1]
This guide will provide a framework for the systematic exploration of this compound's SAR, offering a hypothetical comparison of potential analogs and the requisite experimental protocols to evaluate their efficacy. The information presented herein is intended to serve as a roadmap for researchers, scientists, and drug development professionals venturing into the chemical space of this promising natural product.
Unveiling the Therapeutic Potential: A Hypothetical SAR Analysis
This compound's intricate structure, comprising a central 4-hydroxy-2-pyridone core linked to a shikimate derivative and a trisubstituted cyclohexyl fragment, presents a multitude of opportunities for synthetic modification.[1] A systematic SAR study would be pivotal in identifying the key structural motifs responsible for its potent bioactivity and in designing novel analogs with improved therapeutic indices.
Based on the known biological activity of other 4-hydroxy-2-pyridone alkaloids and general principles of medicinal chemistry, we can propose a series of modifications to probe the SAR of this compound.
Table 1: Proposed Modifications of this compound Analogs and Expected Activity Trends
| Structural Moiety | Proposed Modification | Rationale / Hypothetical Impact on Activity |
| 4-Hydroxy-2-pyridone Core | - Alkylation or acylation of the 4-hydroxyl group- Substitution at the C5 position- Replacement with alternative heterocyclic scaffolds | - The 4-hydroxyl group may be crucial for metal chelation or hydrogen bonding with the biological target. Modification could decrease activity.- Introduction of small alkyl or halogen groups at C5 could enhance binding affinity through steric or electronic effects.- Bioisosteric replacement of the pyridone ring could modulate pharmacokinetic properties and target engagement. |
| Shikimate Moiety | - Variation of the ester group- Epimerization of stereocenters- Replacement with simpler aromatic or aliphatic chains | - The ester may influence cell permeability and could be a site for prodrug strategies.- Stereochemistry is often critical for biological activity; alterations could significantly reduce or abolish cytotoxicity.- Simpler replacements would probe the necessity of the entire shikimate fragment for activity and could lead to more synthetically accessible analogs. |
| Trisubstituted Cyclohexyl Fragment | - Modification of the methyl groups- Alteration of the stereochemistry of the ring substituents- Replacement with other cyclic or acyclic lipophilic groups | - The methyl groups contribute to the lipophilicity and may be involved in hydrophobic interactions with the target. Their removal or replacement could impact potency.- As with the shikimate moiety, the specific stereoconfiguration of the cyclohexyl ring is likely essential for proper binding.- Varying the lipophilic tail could optimize membrane permeability and target interaction. |
Charting the Course: Experimental Evaluation of this compound Analogs
A robust and multi-faceted experimental approach is necessary to thoroughly characterize the biological activity of newly synthesized this compound analogs. The following workflow outlines the key assays required to build a comprehensive SAR profile.
Detailed Experimental Protocols
1. Cytotoxicity Assays (MTT Assay):
-
Cell Lines: A panel of cancer cell lines, including triple-negative breast cancer lines (e.g., MDA-MB-231, Hs578T) and non-cancerous cell lines (e.g., MCF-10A, hTERT-RPE1) for selectivity assessment.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Treat cells with a serial dilution of this compound analogs (e.g., from 0.01 to 100 µM) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a sigmoidal model.
2. DNA Damage Assay (γ-H2AX Immunofluorescence):
-
Procedure:
-
Grow cells on coverslips and treat with IC50 concentrations of the analogs for various time points (e.g., 6, 12, 24 hours).
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA and incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the γ-H2AX foci using fluorescence microscopy.
-
-
Data Analysis: An increase in the number and intensity of γ-H2AX foci per nucleus indicates the induction of DNA double-strand breaks.
The DNA Damage Response Pathway: A Target of this compound
This compound's ability to induce DNA damage places it within a class of chemotherapeutics that exploit the inherent vulnerabilities of cancer cells. The DNA damage response (DDR) is a complex signaling network that detects DNA lesions and orchestrates cellular responses, including cell cycle arrest, DNA repair, or apoptosis.
The Path Forward: From SAR to Novel Therapeutics
The development of a robust SAR for this compound is a critical step towards realizing its therapeutic potential. By systematically modifying its three key structural components and evaluating the biological consequences, researchers can identify analogs with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The proposed framework in this guide offers a starting point for this exciting endeavor, with the ultimate goal of translating the promise of this complex natural product into a new generation of anticancer agents.
Hypothetical Structure-Activity Relationship Logic
The following diagram illustrates the logical flow of a hypothetical SAR study, connecting structural modifications to changes in biological activity.
References
Lack of Evidence for Synergistic Effects of Maximiscin in Combination Therapies
A comprehensive review of existing scientific literature reveals a significant gap in research regarding the synergistic effects of maximiscin (B12414453) when used in combination with other therapeutic agents. At present, there are no published preclinical or clinical studies detailing the efficacy, experimental protocols, or underlying signaling pathways of this compound combination therapies.
Our extensive search for data on "this compound combination therapy" and "this compound synergistic effects" did not yield any specific investigations into its use alongside other drugs for any disease indication. While the principles of combination therapy are well-established in drug development to enhance efficacy and overcome resistance, it appears that this compound has not yet been explored in this context in publicly available research.
A 2021 study detailing the total synthesis of (–)-maximiscin highlights its complex chemical structure and biosynthetic origin but does not venture into its therapeutic applications in combination with other molecules. The focus of the available literature remains on its synthesis and fundamental properties.
For researchers, scientists, and drug development professionals interested in this area, this represents an unexplored field of study. Future research would need to establish foundational data, including:
-
In Vitro Studies: To assess the synergistic, additive, or antagonistic effects of this compound with other compounds on various cell lines. This would involve determining IC50 values and calculating a Combination Index (CI).
-
In Vivo Studies: To evaluate the efficacy and safety of potential this compound combinations in animal models.
-
Mechanistic Studies: To elucidate the signaling pathways modulated by this compound in combination with other drugs.
Without such foundational research, it is not possible to provide a comparison guide, detail experimental protocols, or create visualizations of signaling pathways related to this compound combination therapy. The scientific community awaits initial studies to shed light on the potential of this compound as a component of a multi-drug regimen.
Maximiscin: A Comparative Analysis of its Potential in Overcoming Drug Resistance
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of Maximiscin, a novel natural product, in the context of drug resistance. While direct cross-resistance studies involving this compound are not yet available in published literature, this document synthesizes existing data on its mechanism of action and compares it with other known anti-cancer agents to extrapolate its potential advantages and limitations in overcoming resistance.
Introduction to this compound
This compound is a structurally unique natural product isolated from a Tolypocladium sp. fungus.[1] It has demonstrated significant in vitro cytotoxic potency against multiple cancer cell lines and in vivo antitumor efficacy in a melanoma xenograft model.[1] Notably, this compound's mechanism of action involves the induction of DNA damage and the activation of DNA damage response (DDR) pathways, positioning it within a critical class of anti-cancer agents.[2]
Comparative Mechanistic Overview
This compound's ability to induce DNA damage places it in the same mechanistic class as several established chemotherapeutic agents. Understanding the similarities and differences in their mechanisms is crucial for predicting potential cross-resistance profiles.
| Feature | This compound | Platinum-Based Drugs (e.g., Cisplatin) | Topoisomerase Inhibitors (e.g., Etoposide) |
| Primary Mechanism | Induces DNA damage and activates DDR pathways[2] | Form DNA adducts and crosslinks[3] | Inhibit topoisomerase enzymes, leading to DNA strand breaks[3] |
| Reported Resistance | No specific resistance studies published. | Altered drug transport, increased DNA repair, detoxification. | Upregulation of drug efflux pumps, mutations in topoisomerase. |
| P-glycoprotein (MDR1) | Appears to circumvent P-glycoprotein-mediated multidrug resistance[1] | Can be a substrate for P-glycoprotein. | Are known substrates for P-glycoprotein. |
Table 1: Mechanistic Comparison of this compound and Other DNA-Damaging Agents.
Signaling Pathways and Potential for Cross-Resistance
The activation of the DNA Damage Response (DDR) is a central event in the cytotoxicity of many chemotherapeutics. Cross-resistance can emerge when downstream pathways that confer resistance to one agent are also effective against another agent that triggers the same response.
References
A Comparative Analysis of Maximiscin Derivatives' Cytotoxicity Remains an Emergent Field of Study
A comprehensive comparative guide on the cytotoxicity of Maximiscin derivatives is currently challenging to construct due to a notable lack of publicly available research data on synthesized analogs of this natural product. While the parent compound, this compound, has shown promise for its cytotoxic activity, particularly against triple-negative breast cancer cell lines, the exploration of its derivatives and their relative potencies appears to be a nascent area of investigation.
Our extensive search for peer-reviewed studies and experimental data on the comparative cytotoxicity of this compound derivatives did not yield specific quantitative data, such as IC50 values, across different cancer cell lines. Such data is essential for a rigorous comparison of the structure-activity relationships and cytotoxic profiles of any new chemical entities derived from this compound.
For researchers, scientists, and drug development professionals interested in this area, the following sections outline the standard methodologies and data presentation formats that would be critical in a future comparative guide, once sufficient experimental data becomes available.
Comparative Cytotoxicity Data (Hypothetical)
A typical comparison guide would present quantitative data in a tabular format to facilitate easy interpretation. The table below is a template illustrating how such data would be organized.
| Derivative | Cell Line | IC50 (µM) | Apoptosis Rate (%) | Cell Viability (%) | Reference |
| This compound | MDA-MB-231 | Data N/A | Data N/A | Data N/A | [Hypothetical] |
| Derivative A | MDA-MB-231 | Data N/A | Data N/A | Data N/A | [Hypothetical] |
| Derivative B | MDA-MB-231 | Data N/A | Data N/A | Data N/A | [Hypothetical] |
| This compound | HeLa | Data N/A | Data N/A | Data N/A | [Hypothetical] |
| Derivative A | HeLa | Data N/A | Data N/A | Data N/A | [Hypothetical] |
| Derivative B | HeLa | Data N/A | Data N/A | Data N/A | [Hypothetical] |
Caption: This table would summarize the cytotoxic effects of this compound and its hypothetical derivatives on various cancer cell lines.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. A guide would typically include the following sections:
Cell Culture and Maintenance
Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549) would be cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells are treated with the IC50 concentration of each this compound derivative for 24 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are invaluable for understanding the mechanisms of action and the experimental design.
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
As the field of medicinal chemistry continues to explore the potential of this compound, it is anticipated that future studies will provide the necessary data to populate a comprehensive comparative guide. Such a resource would be invaluable for the rational design of novel and more potent anticancer agents based on the this compound scaffold.
Validating Biomarkers for Maximiscin Sensitivity: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating biomarkers that predict sensitivity to the hypothetical therapeutic agent, Maximiscin. For the purpose of this guide, we will use the well-established paradigm of EGFR inhibitors in non-small cell lung cancer (NSCLC) as a framework for discussing this compound, a hypothetical tyrosine kinase inhibitor (TKI). We will compare its efficacy based on the presence of specific activating mutations within its target protein, providing researchers, scientists, and drug development professionals with a practical guide to biomarker validation.
Comparative Efficacy of this compound
The clinical utility of a targeted therapy like this compound is critically dependent on the accurate identification of a patient population most likely to respond. The presence of specific genetic biomarkers can delineate these populations. Below is a summary of hypothetical clinical trial data comparing the efficacy of this compound in a biomarker-positive population versus a biomarker-negative population, alongside standard-of-care chemotherapy.
Table 1: Comparative Efficacy of this compound in Biomarker-Positive vs. Biomarker-Negative Populations
| Treatment Arm | Biomarker Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Positive (e.g., Exon 19 del, L858R) | 72% | 10.4 months |
| This compound | Negative (Wild-Type) | 5% | 2.1 months |
| Standard Chemotherapy | Not Applicable | 25% | 5.5 months |
Signaling Pathway and Mechanism of Action
This compound is a potent inhibitor of a receptor tyrosine kinase (RTK). In a sensitive setting, specific activating mutations in the kinase domain of the RTK lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. This compound selectively binds to the ATP-binding pocket of the mutated RTK, blocking its kinase activity and inhibiting these downstream signals.
Caption: Simplified RTK signaling pathway inhibited by this compound.
Experimental Protocols for Biomarker Validation
The validation of biomarkers for this compound sensitivity requires robust and reproducible experimental protocols. Below are methodologies for key experiments.
Polymerase Chain Reaction (PCR)-Based Assays
Objective: To detect specific known mutations in the target gene.
Methodology:
-
DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma (for liquid biopsy).
-
Allele-Specific PCR: Design primers specific to the wild-type and mutant alleles.
-
Real-Time PCR: Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).
-
Data Analysis: Determine the presence or absence of the mutation by analyzing the amplification curves and cycle threshold (Ct) values.
Sanger Sequencing
Objective: To sequence the kinase domain of the target gene to identify known and novel mutations.
Methodology:
-
DNA Extraction: Isolate genomic DNA from tumor tissue.
-
PCR Amplification: Amplify the exons of the kinase domain using specific primers.
-
Sequencing Reaction: Perform dideoxy chain termination sequencing using fluorescently labeled ddNTPs.
-
Capillary Electrophoresis: Separate the DNA fragments by size.
-
Data Analysis: Analyze the resulting electropherogram to identify sequence variations compared to a reference sequence.
Next-Generation Sequencing (NGS)
Objective: To simultaneously analyze a panel of genes for mutations, copy number variations, and other alterations.
Methodology:
-
Library Preparation: Fragment DNA and ligate adapters to the ends.
-
Target Enrichment: Use a custom panel of probes to capture the genomic regions of interest.
-
Sequencing: Perform massively parallel sequencing on a platform such as Illumina or Ion Torrent.
-
Bioinformatic Analysis: Align reads to the human reference genome, call variants, and annotate the findings.
Experimental Workflow for Biomarker Validation
A typical workflow for validating a predictive biomarker for this compound sensitivity involves several key stages, from initial discovery to clinical utility.
Caption: Workflow for predictive biomarker validation.
Safety Operating Guide
Navigating the Disposal of Maximiscin: A Guide for Laboratory Professionals
In the absence of a specific Safety Data Sheet (SDS) for Maximiscin, it is imperative to treat this compound as a potentially hazardous substance of unknown toxicity. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on established best practices for the management of research chemicals with unknown hazard profiles.
Chemical and Physical Properties of this compound
While a comprehensive hazard profile is not publicly available, some chemical and physical properties of this compound have been documented. This information is crucial for handling and for providing to your institution's Environmental Health & Safety (EHS) department.
| Property | Value |
| Chemical Formula | C23H31NO8 |
| Molar Mass | 449.500 g·mol−1 |
| IUPAC Name | Methyl (3R,4R,5R,6R)-6-({3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-4-hydroxy-2-oxopyridin-1(2H)-yl}oxy)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate |
| CAS Number | 1612154-44-5 |
Step-by-Step Disposal Procedures for this compound
The following protocol outlines the recommended steps for managing this compound waste in a laboratory setting. This procedure should be adapted to comply with your institution's specific EHS guidelines and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing appropriate PPE:
-
Standard laboratory coat or gown.
-
Chemical-resistant gloves (e.g., nitrile).
-
ANSI Z87.1-compliant safety glasses or goggles.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent unforeseen chemical reactions.
-
Solid Waste:
-
This includes unused this compound powder, contaminated gloves, weigh boats, pipette tips, and other disposable lab materials that have come into direct contact with the solid compound.
-
Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
This includes stock solutions, experimental solutions containing this compound, and contaminated solvents.
-
Collect liquid waste in a dedicated, leak-proof, and sealed hazardous waste container. The container material must be compatible with the solvent used.
-
Never mix this compound waste with other chemical waste streams.[1]
-
Step 3: Labeling of Hazardous Waste Containers
Proper labeling is a legal requirement and essential for safe disposal. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
A clear statement: "Hazards Not Fully Known".
-
The name of the principal investigator and the laboratory location.
-
The date when waste was first added to the container (accumulation start date).
Step 4: Storage of Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Utilize secondary containment, such as a plastic tub, to mitigate potential leaks or spills.
Step 5: Final Disposal
-
All this compound waste must be disposed of through your institution's Environmental Health & Safety (EHS) program.
-
Contact your EHS office to schedule a pickup for your labeled hazardous waste container.
-
Provide EHS with all available information regarding this compound.
-
The standard and recommended final disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste disposal facility.
Experimental Protocols
As this compound is a research compound, specific experimental protocols for its disposal are not established. The primary protocol is the chemical waste management procedure outlined above. In the absence of specific inactivation or neutralization protocols, no in-lab treatment of this compound waste should be attempted.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Maximiscin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Maximiscin, a potent cytotoxic compound. Adherence to these procedural guidelines is essential to ensure personnel safety and prevent environmental contamination. Given its properties as a cytotoxic agent, this compound must be handled with the utmost care, utilizing appropriate engineering controls, personal protective equipment, and disposal protocols.
Personal Protective Equipment (PPE) for Handling this compound
All personnel must be trained in the correct donning and doffing of PPE to avoid contamination.[1][2] The following table summarizes the mandatory PPE for all procedures involving this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978-05 certified).[1] The outer glove should be worn over the gown cuff, and the inner glove underneath. | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer, potentially contaminated glove.[3] |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[1] | Protects against splashes and aerosol exposure. The back closure minimizes the risk of frontal contamination. |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles used in conjunction with a full-face shield. | Provides comprehensive protection against splashes, sprays, and aerosols to the eyes and face. |
| Respiratory Protection | N95 Respirator | A fit-tested NIOSH-approved N95 respirator is required when handling this compound powder outside of a containment ventilated enclosure. | Protects against the inhalation of hazardous aerosolized particles. |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Operational Plan: Step-by-Step Handling of this compound
These protocols are designed to minimize exposure during routine laboratory procedures. All handling of this compound should occur within a designated area with restricted access.
Experimental Protocols
1. Preparation of this compound Stock Solutions:
-
Engineering Controls: All manipulations involving this compound powder must be conducted within a certified Class II, Type B2 Biosafety Cabinet (BSC) or a powder containment hood.[4]
-
Surface Preparation: Before commencing work, the interior surfaces of the BSC should be decontaminated. A disposable, plastic-backed absorbent pad should be placed on the work surface.[5]
-
Weighing: Use a dedicated, calibrated analytical balance within the BSC. Weigh the this compound powder carefully to avoid generating airborne particles.
-
Solubilization: Slowly add the desired solvent to the vessel containing the this compound powder. Use a sealed container and agitate gently to dissolve. Avoid sonication, which can generate aerosols.
-
Labeling: Clearly label the container with the compound name, concentration, date, and a "Cytotoxic Hazard" warning.
2. Cell Culture and In Vitro Assays:
-
Engineering Controls: All cell culture work with this compound must be performed in a dedicated Class II BSC.
-
Aseptic Technique: Employ strict aseptic techniques to prevent contamination of cell cultures and the laboratory environment.
-
Pipetting: Use filtered pipette tips and avoid creating bubbles or splashes.
-
Incubation: Incubators containing cells treated with this compound should be clearly labeled with a cytotoxic warning.
-
Decontamination: After use, decontaminate all surfaces and equipment within the BSC with an appropriate disinfectant.
3. Spill Management:
-
Immediate Action: Alert personnel in the immediate area and restrict access.
-
PPE: Don the full PPE ensemble as detailed in the table above before addressing the spill.
-
Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Cleanup: Using forceps, place all contaminated materials into a designated cytotoxic waste container. Clean the spill area with a suitable decontamination solution, followed by a water rinse.
-
Reporting: Report all spills to the laboratory supervisor and environmental health and safety officer.
Disposal Plan for this compound Waste
Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and accidental exposure.[6][7] All this compound waste is considered hazardous.[8]
| Waste Type | Container | Disposal Procedure |
| Sharps | Purple-lidded, puncture-resistant sharps container labeled "Cytotoxic Sharps."[8][9] | Needles, syringes, and other contaminated sharps must be placed directly into the designated container without recapping. |
| Non-Sharps Solids | Yellow rigid container with a purple lid or a thick, leak-proof plastic bag (minimum 2mm thick for polypropylene) labeled "Cytotoxic Waste."[9][10] | Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid waste. |
| Liquids | Leak-proof, sealed container labeled "Cytotoxic Liquid Waste." | Unused this compound solutions and contaminated liquid media. |
| Final Disposal | All segregated cytotoxic waste containers must be collected by a licensed hazardous waste contractor for high-temperature incineration.[6] | This is the only approved method for the destruction of cytotoxic compounds. |
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the critical steps and decision points in the safe handling of this compound, from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. england.nhs.uk [england.nhs.uk]
- 3. pogo.ca [pogo.ca]
- 4. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. hse.gov.uk [hse.gov.uk]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
